Dasiglucagon
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C152H222N38O50 |
|---|---|
分子量 |
3381.6 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H222N38O50/c1-73(2)55-99(133(222)171-98(47-51-116(206)207)132(221)183-111(71-194)144(233)189-122(80(11)197)149(238)239)174-137(226)105(61-85-65-161-91-32-21-20-31-89(85)91)178-129(218)93(34-23-25-53-154)172-146(235)119(75(5)6)187-139(228)103(57-81-27-16-14-17-28-81)176-131(220)97(46-50-115(204)205)170-130(219)96(45-49-114(202)203)167-123(212)76(7)164-127(216)94(35-26-54-160-151(157)158)166-124(213)77(8)165-150(240)152(12,13)190-145(234)107(64-118(210)211)180-134(223)100(56-74(3)4)173-135(224)101(59-83-36-40-87(198)41-37-83)175-128(217)92(33-22-24-52-153)168-142(231)109(69-192)184-136(225)102(60-84-38-42-88(199)43-39-84)177-138(227)106(63-117(208)209)179-143(232)110(70-193)185-148(237)121(79(10)196)188-140(229)104(58-82-29-18-15-19-30-82)181-147(236)120(78(9)195)186-113(201)67-162-126(215)95(44-48-112(156)200)169-141(230)108(68-191)182-125(214)90(155)62-86-66-159-72-163-86/h14-21,27-32,36-43,65-66,72-80,90,92-111,119-122,161,191-199H,22-26,33-35,44-64,67-71,153-155H2,1-13H3,(H2,156,200)(H,159,163)(H,162,215)(H,164,216)(H,165,240)(H,166,213)(H,167,212)(H,168,231)(H,169,230)(H,170,219)(H,171,222)(H,172,235)(H,173,224)(H,174,226)(H,175,217)(H,176,220)(H,177,227)(H,178,218)(H,179,232)(H,180,223)(H,181,236)(H,182,214)(H,183,221)(H,184,225)(H,185,237)(H,186,201)(H,187,228)(H,188,229)(H,189,233)(H,190,234)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,238,239)(H4,157,158,160)/t76-,77-,78+,79+,80+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,119-,120-,121-,122-/m0/s1 |
InChI 键 |
RZRMFQMNPDPAIX-AJTOSFMRSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC(C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
产品来源 |
United States |
Foundational & Exploratory
Dasiglucagon's Mechanism of Action at the Glucagon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a next-generation glucagon (B607659) analog designed for the treatment of severe hypoglycemia in individuals with diabetes.[1] Comprising 29 amino acids, it features seven substitutions compared to endogenous glucagon, a modification that significantly enhances its physical and chemical stability in an aqueous solution.[2][3] This stability eliminates the need for reconstitution prior to administration, a critical advantage over conventional glucagon emergency kits.[1][3] this compound acts as a potent agonist at the glucagon receptor (GCGR), initiating a physiological cascade that rapidly elevates blood glucose levels.[4] This document provides a detailed technical overview of its core mechanism of action, supported by quantitative pharmacological data, experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Glucagon Receptor Agonism
The fundamental mechanism of this compound is functionally identical to that of endogenous glucagon: it is a full agonist of the glucagon receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[2][5][6] These receptors are predominantly expressed on the surface of hepatocytes (liver cells).[7][8] The binding of this compound to the GCGR initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins, specifically the Gsα (stimulatory) and Gq subunits.[2][5][8]
Signal Transduction Pathways
The activation of Gsα and Gq triggers two primary signaling cascades within the hepatocyte:
-
The Gsα-cAMP-PKA Pathway: The activated Gsα subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[2][7] The subsequent rise in intracellular cAMP concentration activates Protein Kinase A (PKA).[7][9] PKA is a critical enzyme that phosphorylates multiple downstream targets to promote hepatic glucose output by:
-
Stimulating Glycogenolysis: PKA activates phosphorylase kinase, which in turn activates glycogen (B147801) phosphorylase. This enzyme catalyzes the breakdown of stored glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream.[7][9]
-
Promoting Gluconeogenesis: PKA phosphorylates and activates the transcription factor cAMP-response-element-binding protein (CREB).[9] CREB upregulates the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase, driving the synthesis of new glucose from non-carbohydrate precursors.[9]
-
-
The Gq-PLC-Ca²⁺ Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, which can further augment the glucose production processes initiated by the cAMP pathway.[2][8]
This dual-pathway activation culminates in a rapid and potent release of glucose from the liver, effectively counteracting severe hypoglycemia.
Quantitative Pharmacology
This compound's interaction with the glucagon receptor has been characterized through various in vitro and in vivo studies, demonstrating potency comparable to native glucagon and a favorable pharmacokinetic/pharmacodynamic profile for emergency hypoglycemia rescue.[3][10]
Table 1: In Vitro Receptor Potency
| Parameter | Species | Potency of this compound | Reference |
| Receptor Activity (EC₅₀) | Human | Comparable to native glucagon | [10][11] |
| Receptor Activity (EC₅₀) | Rat | 2-fold lower than native glucagon | [11] |
| Receptor Activity (EC₅₀) | Mouse | 4-fold lower than native glucagon | [11] |
| Receptor Specificity | Human | Specific for the glucagon receptor | [3] |
Table 2: Clinical Pharmacokinetics (Single 0.6 mg Subcutaneous Dose)
| Parameter | Value | Unit | Reference |
| Time to Max. Concentration (t_max) | ~35 | minutes | [12][13][14] |
| Plasma Half-life (t_½) | ~0.5 | hours | [12][13][14] |
Table 3: Clinical Pharmacodynamics (Patients with Type 1 Diabetes)
| Parameter | Value | Unit | Condition / Population | Reference |
| Median Time to Recovery | 10 | minutes | Insulin-induced hypoglycemia | [3][5] |
| Time to Plasma Glucose ≥70 mg/dL | 6 - 10 | minutes | Insulin-induced hypoglycemia | [12][13][14] |
| Mean Glucose Increase at 90 min | 168 | mg/dL | Adults | [2][5] |
| Mean Glucose Increase at 60 min | 162 | mg/dL | Pediatrics (7-17 years) | [2][5] |
| Recovery defined as first plasma glucose increase of ≥20 mg/dL. |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro assays to determine receptor binding affinity and functional potency.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the glucagon receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity GCGR ligand labeled with a radioisotope, such as [¹²⁵I]-Glucagon.
-
Competitor: Unlabeled this compound, serially diluted.
-
Assay Buffer: Tris-HCl or HEPES buffer containing BSA and protease inhibitors.
-
Filtration System: Glass fiber filter mats (e.g., GF/C) and a cell harvester or vacuum manifold.
-
Detection: Scintillation counter.
2. Methodology:
-
Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of [¹²⁵I]-Glucagon (typically at or below its Kₔ value), and varying concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled native glucagon).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filter mat using a vacuum. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.[15]
Experimental Protocol 2: cAMP Accumulation Assay
This functional assay measures the potency (EC₅₀) of this compound in stimulating the Gs signaling pathway by quantifying the production of intracellular cAMP.
1. Materials:
-
Cell Line: A whole-cell system stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist: this compound, serially diluted.
-
Assay Medium: HBSS or similar buffer, supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[16]
-
Lysis Buffer: Provided with the detection kit.
-
Detection Kit: A commercial cAMP detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17][18]
2. Methodology:
-
Cell Seeding: Plate the GCGR-expressing cells in a multi-well plate (e.g., 96- or 384-well) and culture overnight to allow for adherence.
-
Pre-incubation: Wash the cells and pre-incubate them in assay medium containing a PDE inhibitor for a short period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells. Include control wells with no agonist (basal level) and a maximal concentration of a known agonist (positive control). Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[16][18]
-
Cell Lysis: Stop the reaction by removing the medium and adding lysis buffer to each well to release the intracellular cAMP.
-
Detection: Perform the cAMP quantification according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) proportional to the amount of cAMP present.
-
Data Analysis: Plot the measured signal against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).
Conclusion
This compound functions as a specific and potent agonist of the glucagon receptor, mirroring the action of endogenous glucagon. Its mechanism involves the activation of Gsα- and Gq-mediated signaling pathways in hepatocytes, leading to a robust and rapid increase in hepatic glucose production through the stimulation of both glycogenolysis and gluconeogenesis. Quantitative data from clinical trials confirm its rapid pharmacodynamic effect, making it a reliable and effective rescue treatment for severe hypoglycemia. The enhanced stability of its aqueous formulation represents a significant advancement in usability for patients and caregivers in an emergency setting.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. E2G [e2g.stanford.edu]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. cusabio.com [cusabio.com]
- 9. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Functional Consequences of Glucagon-like Peptide-1 Receptor Cross-talk and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on Dasiglucagon's Effect on Hepatic Glucose Production
Core Mechanism of Action
This compound is a glucagon (B607659) analog that mimics the action of endogenous glucagon to increase blood glucose levels.[1] Its primary therapeutic effect is achieved by stimulating hepatic glucose production (HGP).[2] This process involves two main pathways within the liver: the breakdown of stored glycogen (B147801) (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis).[3][4] The stability of this compound in an aqueous solution allows for a ready-to-use formulation, ensuring rapid action in critical hypoglycemic situations.[5][6]
The action of this compound is initiated by its binding to the glucagon receptor (GCGR), a G-protein-coupled receptor (GPCR) on the surface of hepatocytes.[1][7] This binding event activates a cascade of intracellular signals, as detailed in the pathway diagram below. The efficacy of this process is dependent on sufficient hepatic glycogen stores.[3][7]
Signaling Pathway
The binding of this compound to the GCGR triggers the activation of the associated Gsα protein, which in turn stimulates adenylate cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[1][8] Activated PKA phosphorylates key enzymes involved in glucose metabolism, leading to the stimulation of glycogenolysis and gluconeogenesis, which culminates in the release of glucose from the liver into the bloodstream.[1][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Necrolytic migratory erythema following prolonged continuous subcutaneous this compound administration: a rare dermatologic adverse event - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Dasiglucagon: A Technical Guide to the Discovery and Development of a Novel Glucagon Analog
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Stable Glucagon (B607659) Analog
Severe hypoglycemia is an acute, life-threatening complication of diabetes management, primarily associated with insulin (B600854) therapy. The endogenous peptide hormone glucagon is the body's primary defense, stimulating hepatic glucose production to restore euglycemia. For decades, emergency treatment has relied on synthetic glucagon; however, its utility has been hampered by its inherent physicochemical instability in aqueous solutions. Native glucagon is prone to fibrillation and aggregation, necessitating its formulation as a lyophilized powder that requires reconstitution before administration—a process that is error-prone and can cause critical delays in an emergency.
To address this unmet need, Dasiglucagon was developed by Zealand Pharma. It is a next-generation glucagon analog specifically engineered for high stability and solubility in an aqueous solution, enabling a ready-to-use rescue treatment for severe hypoglycemia.[1][2][3][4] This guide provides a detailed technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.
Discovery and Molecular Design
This compound is a synthetic peptide analog of human glucagon, comprising 29 amino acids.[5][6] Its innovative design incorporates seven amino acid substitutions compared to native glucagon. These modifications were strategically introduced to inhibit fibrillation and enhance solubility and chemical stability in a liquid formulation, thereby overcoming the primary limitation of its predecessor.[5][6] This enhanced stability is the core innovation that permits this compound to be supplied in a liquid, ready-to-use format, such as a pre-filled syringe or an auto-injector.[1][4]
| Property | Native Glucagon | This compound | Advantage of this compound |
| Formulation | Lyophilized powder | Aqueous solution | Eliminates need for reconstitution, faster administration |
| Stability | Prone to fibrillation and aggregation in solution | High physical and chemical stability in solution | Enables a ready-to-use liquid formulation with a viable shelf-life |
| Amino Acid Substitutions | 0 (Native sequence) | 7 | Prevents aggregation and enhances solubility |
Mechanism of Action
This compound is a potent glucagon receptor (GCGR) agonist, operating through the same physiological pathway as endogenous glucagon.[4][5][7] The primary site of action is the liver.
The signaling cascade is initiated as follows:
-
Receptor Binding: this compound binds to the GCGR, a G-protein coupled receptor (GPCR), located on the surface of hepatocytes.[5][8]
-
G-Protein Activation: Receptor binding activates associated G-proteins (primarily Gsα and Gq), which in turn activates adenylyl cyclase.[5][7]
-
Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][5][8]
-
Kinase Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[8]
-
Metabolic Pathway Stimulation: PKA phosphorylates and activates key enzymes involved in hepatic glucose production, primarily stimulating glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[5][7][8]
-
Glucose Release: The resulting glucose is released from the liver into the bloodstream, leading to an increase in blood glucose concentrations and the reversal of hypoglycemia.[8]
Hepatic glycogen stores are necessary for this compound to exert its full anti-hypoglycemic effect.[7][9]
Preclinical Development
The preclinical program for this compound was designed to evaluate its pharmacology, pharmacokinetics, and safety.
In Vitro Pharmacology
This compound demonstrated a potency at the human glucagon receptor that was comparable to native glucagon.[1][3][9] Importantly, extensive screening against a panel of 239 G-protein coupled receptors revealed no significant off-target activity, indicating a high degree of specificity for the GCGR.[9]
In Vivo Pharmacology and Pharmacokinetics
Studies in animal models, including rats and dogs, showed that subcutaneous (SC) administration of this compound resulted in rapid, dose-dependent increases in blood glucose.[9] In an insulin-induced hypoglycemia rat model, the maximal glucose-raising effect was achieved approximately 20 to 30 minutes post-injection.[9] The pharmacodynamic effect of this compound was generally more prolonged compared to equimolar doses of native glucagon.[9]
| Parameter | Species | Value |
| Time to Peak Concentration (Tmax) | Rat, Dog, Mouse | 10 - 40 minutes (SC) |
| Bioavailability (vs. Native Glucagon) | Rat, Dog, Mouse | 2 to 3 times higher |
| Time to Max Glucose Effect | Hypoglycemic Rat | ~20 - 30 minutes (SC) |
Experimental Protocols
4.3.1 Glucagon Receptor Binding Assay (General Protocol) Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A typical competitive binding assay protocol involves:
-
Preparation of Membranes: Crude cell membranes are prepared from a cell line (e.g., CHO or HEK-293) engineered to overexpress the human glucagon receptor (hGCGR).[10]
-
Radioligand: A radiolabeled glucagon analog (e.g., ¹²⁵I-glucagon) is used as the tracer at a fixed concentration.
-
Competitive Inhibition: The hGCGR-containing membranes and the radioligand are incubated with varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass-fiber filters, which traps the receptor-bound radioligand while unbound ligand passes through.[11]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. This value is used to calculate the binding affinity (Ki).
4.3.2 cAMP Accumulation Assay (General Protocol) This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
-
Cell Culture: A suitable cell line expressing the hGCGR is cultured in multi-well plates.
-
Stimulation: Cells are incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured. This is commonly done using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based methods.
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response) is calculated to determine its potency.
Clinical Development
The clinical development program for this compound was designed to confirm its efficacy and safety for the treatment of severe hypoglycemia in adults and children with type 1 diabetes.
Pharmacokinetics and Pharmacodynamics in Humans
Early-phase clinical trials in patients with type 1 diabetes established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. Following subcutaneous injection during insulin-induced hypoglycemia, this compound showed a rapid, dose-dependent increase in plasma concentration and a corresponding swift increase in plasma glucose.[12]
| Parameter | Population | Value (0.6 mg SC Dose) |
| Time to Peak Concentration (Tmax) | Adults with T1D | ~35 minutes[7][12][13] |
| Plasma Half-life (t½) | Adults with T1D | ~0.5 hours[7][12][14] |
| Time to Glucose ≥70 mg/dL | Adults with T1D | 6 - 10 minutes[12][13] |
| Time to Glucose increase ≥20 mg/dL | Adults with T1D | 9 - 14 minutes[12][13] |
Phase 3 Efficacy and Safety
The pivotal Phase 3 trial (NCT03378635) was a randomized, double-blind, placebo-controlled study that enrolled 170 adults with type 1 diabetes.[1][2][15] The study's primary objective was to demonstrate the superiority of this compound over placebo in reversing insulin-induced hypoglycemia.[1] Reconstituted glucagon was included as a reference arm.[1]
The primary endpoint was the time to first plasma glucose increase of ≥20 mg/dL from baseline without the need for rescue intravenous glucose.[1][2][16] The results were statistically and clinically significant.
| Endpoint | This compound (0.6 mg) | Reconstituted Glucagon (1 mg) | Placebo |
| Median Time to Recovery | 10 minutes[1][2][3][15][16] | 12 minutes[1][2][3][15][16] | 40 minutes[1][2][3][15] |
| Recovery within 15 mins | 99%[1][2][3][15][16] | 95%[1][2][3][15][16] | 2%[1][2][3][15][16] |
| Recovery within 20 mins | 99%[1] | Not Reported | Not Reported |
Similar robust efficacy was demonstrated in a Phase 3 trial conducted in children and adolescents (ages 6-17) with type 1 diabetes, where the median time to plasma glucose recovery was 10 minutes for this compound.[17][18]
Safety Profile
Across the clinical trial program, this compound was generally well-tolerated. The most frequently reported adverse events were nausea and vomiting, which are known effects of glucagon receptor agonism.[1][2][12][15]
| Adverse Event (≥2%) | Frequency |
| Nausea | Most Frequent[1][12][16] |
| Vomiting | Frequent[1][12][16] |
| Headache | Reported[16] |
| Injection Site Pain | Reported[16] |
Experimental Protocols
5.4.1 Phase 3 Clinical Trial Design for Severe Hypoglycemia (Adults)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1][2][16]
-
Population: Adult patients (≥18 years) with a diagnosis of type 1 diabetes for at least one year.
-
Randomization: Participants were randomized in a 2:1:1 ratio to receive a single subcutaneous dose of 0.6 mg this compound, placebo, or 1 mg reconstituted glucagon.[1][2][15]
-
Procedure:
-
Hypoglycemia Induction: On the day of the trial, hypoglycemia was induced and controlled via a supervised intravenous (IV) insulin infusion to lower plasma glucose (PG) to a target level.
-
Dosing: Once the target PG was reached, the assigned investigational product was administered subcutaneously. Due to the different appearances of the products, dosing was performed by unblinded personnel who were not involved in any other trial assessments to maintain the blind for participants and investigators.[1]
-
Monitoring: Plasma glucose was sampled frequently (e.g., every 5-10 minutes) to determine the time to recovery.
-
Rescue: IV rescue glucose was administered if a participant did not achieve recovery within a specified timeframe (e.g., 45 minutes) or for safety reasons.
-
-
Primary Endpoint: Time from dosing to the first PG increase of ≥20 mg/dL from baseline without rescue IV glucose.[1][2][16]
-
Statistical Analysis: The primary comparison of time to recovery between this compound and placebo was evaluated using survival analysis methods, such as a log-rank test.[17]
Conclusion
The development of this compound represents a significant advancement in the emergency treatment of severe hypoglycemia. Through targeted molecular design, scientists successfully engineered a glucagon analog with high aqueous stability, overcoming the primary limitation of previous glucagon formulations. Preclinical and extensive clinical testing have demonstrated that this compound is a rapid and effective treatment for reversing severe hypoglycemia in both adults and children with diabetes.[1][2][18] Its ready-to-use liquid formulation simplifies administration, offering the potential for faster and more reliable treatment in critical, real-world situations.[1][3]
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. hcplive.com [hcplive.com]
- 16. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Toxicology Profile of Dasiglucagon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasiglucagon is a novel, stable, soluble glucagon (B607659) analog developed for the rapid treatment of severe hypoglycemia. This technical guide provides a comprehensive overview of the initial safety and toxicology profile of this compound, drawing from non-clinical studies and pivotal clinical trials. The document details the mechanism of action, safety pharmacology, toxicology, and clinical safety findings. All quantitative data are summarized in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a glucagon receptor agonist designed to offer a ready-to-use, fast-acting rescue treatment for severe hypoglycemic events in individuals with diabetes.[1] It is an analog of human glucagon, with seven amino acid substitutions that enhance its solubility and stability in an aqueous solution, eliminating the need for reconstitution prior to administration.[1] This guide focuses on the foundational safety and toxicology data that supported its clinical development and approval.
Mechanism of Action
This compound mimics the physiological action of endogenous glucagon. It binds to and activates glucagon receptors, which are primarily located on hepatocytes.[2] This binding initiates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates glycogen (B147801) phosphorylase.[2] This key enzyme catalyzes the breakdown of hepatic glycogen stores into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream, thereby raising blood glucose levels.[2] Hepatic glycogen stores are necessary for this compound to exert its antihypoglycemic effect.
Signaling Pathway
Non-Clinical Toxicology
A comprehensive set of non-clinical studies was conducted to characterize the safety profile of this compound. These included safety pharmacology, general toxicology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of this compound on vital organ systems.
-
Cardiovascular System : In a cardiovascular telemetry study in dogs, this compound caused a transient, dose-dependent increase in heart rate at clinically relevant exposures, which is a known effect of glucagon receptor agonism.[3] No clinically relevant effects on blood pressure, PR interval, or QRS duration were observed.[4] A thorough QT/QTc study in healthy volunteers showed no clinically relevant QT prolongation.[4][5] this compound had no effect on human cardiac ion channels, including hERG, in vitro.[4]
-
Central Nervous System (CNS) : CNS safety was evaluated in rats using a functional observational battery (FOB) or Irwin test. No significant clinical safety concerns for the CNS were identified.
-
Respiratory System : No treatment-related or biologically relevant effects on respiratory parameters were noted in dogs.[3] The No-Observed-Adverse-Effect Level (NOAEL) for respiratory effects in dogs was established at 0.4 mg/kg.[3]
General Toxicology
Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species.
| Study Type | Species | Duration | Doses | NOAEL | Key Findings |
| Repeat-Dose Toxicity | Rat | 26 weeks | 0.5, 2, 8 mg/kg/day (SC) | 2 mg/kg/day | Increased liver and kidney weights with microscopic changes (hepatocyte glycogen vacuolation). Findings were reversible.[6] |
| Repeat-Dose Toxicity | Dog | 39 weeks | 0.02, 0.1, 0.3 mg/kg/day (SC) | 0.1 mg/kg/day | Increased heart rate, liver and kidney weights. Findings were reversible.[6] |
Experimental Protocols:
-
Rat 26-Week Study : Groups of 20 rats received daily subcutaneous (SC) injections of this compound at doses of 0, 0.5, 2, or 8 mg/kg/day. Endpoints included clinical observations, body weight, food consumption, clinical pathology, and histopathology. A 4-week recovery period was included.[6]
-
Dog 39-Week Study : Groups of 4 beagle dogs received daily SC injections of this compound at doses of 0, 0.02, 0.1, or 0.3 mg/kg/day. Endpoints were similar to the rat study, with the addition of cardiovascular monitoring (ECG). A 4-week recovery period was included.[6]
Genotoxicity
This compound was evaluated in a standard battery of genotoxicity tests and was found to be not mutagenic or clastogenic.[7]
| Test Type | System | Result |
| Bacterial Reverse Mutation Assay (Ames) | In vitro | Negative |
| Human Lymphocyte Chromosome Aberration | In vitro | Negative |
| Rat Bone Marrow Micronucleus | In vivo | Negative |
Experimental Protocols:
-
Ames Test : The mutagenic potential of this compound was assessed using various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.
-
Chromosome Aberration Test : The potential of this compound to induce structural chromosomal aberrations was evaluated in cultured human peripheral blood lymphocytes.
-
Micronucleus Test : The clastogenic potential of this compound was assessed by examining the frequency of micronucleated polychromatic erythrocytes in the bone marrow of rats treated with the compound.
Carcinogenicity
A 26-week carcinogenicity study was conducted in transgenic CByB6F1-Tg(HRAS)2Jic (rasH2) mice. This compound administered subcutaneously at doses up to 20 mg/kg/day did not result in any neoplastic changes, indicating it was not carcinogenic in this model.[2]
Experimental Protocol:
-
rasH2 Mouse Study : Four groups of 25 male and female rasH2 mice received daily SC administration of vehicle or this compound at 1, 5, and 20 mg/kg for 26 weeks. A positive control group was included to validate the model.[2]
Reproductive and Developmental Toxicology
| Study Type | Species | Doses (SC) | Key Findings |
| Fertility and Early Embryonic Development | Rat | Up to 24 mg/kg/day | No effects on reproductive performance or fertility indices.[7] |
| Embryo-Fetal Development | Rat | 2, 10, 24 mg/kg/day | Not teratogenic. Maternal toxicity and reduced fetal body weight at ≥10 mg/kg/day. NOAEL for developmental toxicity was not explicitly stated but exposures were high.[7] |
| Embryo-Fetal Development | Rabbit | 0.1, 0.3, 1 mg/kg/day | Skeletal and visceral malformations at ≥0.3 mg/kg/day. NOAEL for developmental effects was 0.1 mg/kg/day (7 times human exposure).[7] |
Experimental Protocols:
-
Fertility Study (Rat) : Male and female rats were administered this compound prior to and during mating, and for females, through gestation day 7.
-
Embryo-Fetal Development Studies (Rat and Rabbit) : Pregnant animals were administered this compound daily during the period of organogenesis.
Clinical Safety Profile
The clinical safety of this compound has been evaluated in several clinical trials, including pivotal Phase 3 studies in adults (NCT03378635) and pediatric patients aged 6 to 17 years (NCT03667053) with type 1 diabetes.[7][8]
Pivotal Phase 3 Clinical Trial Workflow
Adverse Events
The most common adverse events (AEs) associated with this compound are gastrointestinal in nature and are consistent with the known effects of glucagon. In placebo-controlled trials, no serious adverse events or deaths were reported.
Adverse Events in Adult Phase 3 Trial (NCT03378635)
| Adverse Event | This compound (0.6 mg) (N=82) | Placebo (N=43) | Reconstituted Glucagon (1 mg) (N=43) |
| Nausea | 56.5% | 2% | 53% |
| Vomiting | 24.6% | 0% | 19% |
| Headache | 11% | 5% | 14% |
| Injection Site Pain | 2% | 0% | 7% |
Adverse Events in Pediatric Phase 3 Trial (NCT03667053) In the pediatric trial (ages 6-17), the safety profile of this compound was similar to that observed in adults. The most frequent adverse events were nausea and vomiting.[8]
Immunogenicity
In clinical trials, the incidence of anti-dasiglucagon antibody formation was low. While some antibodies showed cross-reactivity to native glucagon, there was no apparent impact on the pharmacokinetic, pharmacodynamic, or safety profiles of this compound.
Summary and Conclusion
The initial safety and toxicology profile of this compound is well-characterized and supports its use for the acute treatment of severe hypoglycemia. Non-clinical studies demonstrated no significant safety concerns regarding genotoxicity, carcinogenicity, or effects on the CNS and respiratory systems. Expected pharmacological effects on the cardiovascular system (increased heart rate) and in repeat-dose toxicology studies (liver and kidney changes) were observed and are considered class effects of glucagon receptor agonists. Reproductive studies indicated a potential for developmental toxicity at high doses in rabbits. The clinical safety profile is consistent with the known effects of glucagon, with the most common adverse events being transient nausea and vomiting. Overall, this compound has been shown to be well-tolerated and effective for its intended use.
References
- 1. media.childrenwithdiabetes.com [media.childrenwithdiabetes.com]
- 2. This compound in Children With Congenital Hyperinsulinism Up to 1 Year of Age: Results From a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
Exploratory Research on Dasiglucagon for Congenital Hyperinsulinism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Congenital hyperinsulinism (CHI) is a rare and severe genetic disorder characterized by dysregulated insulin (B600854) secretion from pancreatic β-cells, leading to persistent and profound hypoglycemia. If not promptly and effectively managed, the resulting neuroglycopenia can lead to irreversible brain damage and long-term neurological sequelae. Current therapeutic options are limited and often insufficient, creating a significant unmet medical need. Dasiglucagon, a stable and soluble glucagon (B607659) analog, has emerged as a promising novel therapeutic agent for the management of CHI. This technical guide provides an in-depth overview of the exploratory research on this compound for CHI, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying mechanisms of action.
Pathophysiology of Congenital Hyperinsulinism and Rationale for this compound
CHI encompasses a group of genetic disorders that disrupt the normal regulation of insulin secretion. In healthy individuals, insulin release is tightly coupled to blood glucose levels. In CHI, however, pancreatic β-cells secrete insulin inappropriately, even during periods of low blood sugar. This leads to a state of persistent hyperinsulinemic hypoglycemia. The excess insulin suppresses the production of alternative brain fuels like ketones and free fatty acids, exacerbating the risk of neurological injury.
Glucagon, a peptide hormone secreted by pancreatic α-cells, counteracts the effects of insulin by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis. This compound is a glucagon analog with seven amino acid substitutions that enhance its stability in aqueous solution, making it suitable for continuous subcutaneous infusion via a pump. The therapeutic rationale is to provide a continuous and stable elevation of blood glucose to counteract the effects of excess insulin, thereby reducing the frequency and severity of hypoglycemic events.
Mechanism of Action: The Glucagon Signaling Pathway
This compound exerts its effects by activating the glucagon receptor, a G-protein coupled receptor (GPCR) located primarily on the surface of hepatocytes. This initiates a downstream signaling cascade:
-
Receptor Activation: Binding of this compound to the glucagon receptor induces a conformational change, activating an associated Gs protein.
-
Second Messenger Production: The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
Metabolic Effects: Activated PKA phosphorylates key enzymes involved in glucose metabolism, leading to:
-
Increased Glycogenolysis: PKA activates glycogen (B147801) phosphorylase, the enzyme that breaks down stored glycogen into glucose.
-
Increased Gluconeogenesis: PKA promotes the synthesis of glucose from non-carbohydrate precursors.
-
Inhibition of Glycogenesis: PKA inactivates glycogen synthase, preventing the storage of glucose as glycogen.
-
This cascade results in an increased release of glucose from the liver into the bloodstream, thereby raising blood glucose levels.
Clinical Development and Efficacy
This compound has been evaluated in several key clinical trials involving pediatric patients with CHI. The primary goal of these studies was to assess the efficacy of continuous subcutaneous this compound infusion in reducing the need for intravenous (IV) glucose and controlling hypoglycemia.
Phase 3 Trial in Infants (7 days to 12 months)
A pivotal Phase 3 trial (NCT04172441) investigated this compound in infants aged 7 days to 12 months who were dependent on IV glucose.
Experimental Protocol:
-
Study Design: The trial consisted of two parts. Part 1 was a randomized, double-blind, placebo-controlled, crossover period where 12 participants received this compound or a placebo for 48 hours, followed by a switch to the other treatment for another 48 hours. Part 2 was an open-label period where all participants received this compound for 21 days.
-
Patient Population: 12 children with CHI, aged 7 days to 12 months, dependent on IV glucose.
-
Intervention: Continuous subcutaneous infusion of this compound. The mean infusion rate was approximately 57.7 µ g/hour in Part 1.
-
Primary Outcome: The mean IV glucose infusion rate (GIR) during the last 12 hours of each 48-hour treatment period in Part 1.
Efficacy Results: this compound demonstrated a statistically significant and clinically meaningful reduction in the need for IV glucose.
| Parameter | This compound | Placebo | Treatment Difference | P-value | Citation(s) |
| Mean IV GIR (last 12h of treatment) | 4.3 mg/kg/min | 9.5 mg/kg/min | -5.2 mg/kg/min | 0.004 | |
| Mean IV GIR (full 48h) | Reduction of 3.5 mg/kg/min | 0.0107 | |||
| Total Carbohydrate Intake | 107 g/day | 138 g/day | -31 g/day (22% reduction) | 0.024 |
GIR: Glucose Infusion Rate
These results indicate that this compound significantly reduced the dependency on IV glucose and overall carbohydrate intake required to maintain euglycemia.
Phase 3 Trial in Older Children (3 months to 12 years)
Another Phase 3 trial (NCT03777176) evaluated this compound as an add-on to standard of care (SoC) in children aged 3 months to 12 years with persistent hypoglycemia.
Experimental Protocol:
-
Study Design: An open-label, randomized trial. Patients were randomized 1:1 to receive either SoC alone or this compound + SoC for 4 weeks. In the subsequent 4 weeks, all patients received this compound + SoC.
-
Patient Population: 32 patients aged 0.6 to 10.9 years with CHI and persistent hypoglycemia despite SoC.
-
Intervention: Continuous subcutaneous infusion of this compound (10-70 µg/h) plus SoC.
-
Primary Outcome: The average number of self-monitored plasma glucose (SMPG) detected hypoglycemic episodes (<3.9 mmol/L) per week during weeks 2 to 4.
-
Secondary/Post-hoc Analyses: Hypoglycemia measures assessed by blinded continuous glucose monitoring (CGM).
Efficacy Results: While the primary endpoint based on SMPG did not show a statistically significant difference, post-hoc analyses of the more comprehensive CGM data revealed significant reductions in hypoglycemia.
| Parameter (Weeks 2-4) | This compound + SoC vs. SoC alone | Event Rate Ratio | P-value | Citation(s) |
| SMPG-detected Hypoglycemia | No statistically significant difference | 0.85 | 0.5028 | |
| CGM-detected Hypoglycemia (<3.9 mmol/L) | 43% reduction | 0.57 | 0.0029 | |
| Other CGM Hypoglycemia Measures | 37% to 61% reduction | - | - |
SMPG: Self-Monitored Plasma Glucose; CGM: Continuous Glucose Monitoring; SoC: Standard of Care
The discrepancy between SMPG and CGM results may be due to detection bias, as the continuous nature of CGM provides a more complete glycemic profile. The clinically meaningful reductions in multiple CGM-recorded hypoglycemia measures support the potential of this compound as a treatment for CHI in this age group.
Safety and Tolerability
Across clinical trials, this compound has been reported as generally safe and well-tolerated. The safety profile is consistent with the known class effects of glucagon.
-
Most Frequent Adverse Events: The most commonly reported treatment-emergent adverse events were gastrointestinal (e.g., nausea, vomiting) and skin-related issues (e.g., injection site reactions).
-
Serious Adverse Events: No serious adverse events were reported in the infant trial.
Long-term safety is being evaluated in ongoing extension studies, with 42 out of 44 participants from the initial Phase 3 trials continuing into the extension phase.
Logical Framework: this compound's Role in CHI Management
The core problem in CHI is insulin-driven hypoglycemia. This compound intervenes by providing a counter-regulatory stimulus, independent of the defective β-cell regulation.
Conclusion and Future Directions
The exploratory research on this compound for congenital hyperinsulinism has yielded promising results. Clinical data strongly support its efficacy in reducing dependence on intravenous glucose in infants and decreasing hypoglycemic events in children. Its stable, liquid formulation allows for continuous subcutaneous delivery, representing a significant potential advancement over current management strategies.
Ongoing long-term extension studies will be critical for providing comprehensive data on the sustained efficacy and safety of this compound. While regulatory reviews are ongoing, this compound has the potential to become the first medicine specifically developed and approved for this ultra-rare and serious condition in decades, offering a new therapeutic option for patients, families, and clinicians.
Methodological & Application
Dasiglucagon Subcutaneous Injection: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of Dasiglucagon, a next-generation glucagon (B607659) analog, for research purposes. This document includes summaries of key quantitative data from clinical trials, detailed experimental protocols for both preclinical and clinical research settings, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a stable glucagon analog composed of 29 amino acids with seven substitutions to enhance its physical and chemical stability in an aqueous solution.[1][2] This allows for a ready-to-use liquid formulation, eliminating the need for reconstitution prior to administration, a significant advantage in the emergency treatment of severe hypoglycemia.[2][3] this compound acts as a glucagon receptor agonist, stimulating the liver to release glucose and thereby rapidly increasing blood glucose levels.[4][5] It is approved for the treatment of severe hypoglycemia in patients with diabetes aged six years and older.[1][6]
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of subcutaneously administered this compound from clinical trials in patients with type 1 diabetes.
Table 1: Pharmacokinetic Profile of Subcutaneous this compound (0.6 mg) in Adults with Type 1 Diabetes
| Parameter | Value | Reference |
| Mean Peak Plasma Concentration (Cmax) | ~1510 pmol/L (5107 pg/mL) | [7] |
| Median Time to Peak Plasma Concentration (tmax) | ~35 minutes | [7][8] |
| Apparent Volume of Distribution | 47 L | [7] |
| Half-life (t1/2) | ~30 minutes (0.5 hours) | [7][8] |
| Data from studies involving subcutaneous injection of 0.6 mg this compound in adults with type 1 diabetes. |
Table 2: Pharmacodynamic Profile of Subcutaneous this compound (0.6 mg) in Adults with Type 1 Diabetes During Insulin-Induced Hypoglycemia
| Parameter | This compound (0.6 mg) | Placebo | Reconstituted Glucagon (1 mg) | Reference |
| Median Time to Plasma Glucose Recovery* | 10 minutes | 40 minutes | 12 minutes | [9][10] |
| Participants Achieving Recovery within 15 min | 99% | 2% | 95% | [9][10] |
| Participants Achieving Recovery within 20 min | 99% | - | - | [2] |
| Plasma glucose recovery is defined as an increase of ≥20 mg/dL from baseline without rescue intravenous glucose.[9][10] |
Signaling Pathway
This compound exerts its effect by binding to and activating the glucagon receptor, a G-protein coupled receptor predominantly found on hepatocytes.[1][4] This initiates a signaling cascade that results in increased hepatic glucose output.
Caption: this compound signaling pathway in hepatocytes.
Experimental Protocols
Preclinical Research Protocol: Evaluation in a Rat Model of Insulin-Induced Hypoglycemia
This protocol outlines a method for assessing the pharmacodynamic effect of subcutaneously administered this compound in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.
2. Materials:
-
This compound (ready-to-use aqueous solution).
-
Regular human insulin (B600854) (e.g., Humulin R).
-
Saline (0.9% NaCl) for control injections.
-
Handheld glucometer and test strips.
-
Restrainers appropriate for rat size.
-
Sterile syringes (e.g., 27G insulin syringes) and needles.
-
Blood collection tubes (e.g., EDTA-coated microtubes).
3. Experimental Workflow:
Caption: Preclinical experimental workflow for this compound.
4. Detailed Procedure:
-
Acclimatization and Fasting: Acclimate rats to handling and restraint for several days prior to the experiment. Fast animals overnight (approximately 12 hours) with free access to water to ensure stable baseline glucose levels.
-
Baseline Blood Glucose: Restrain the rat and obtain a baseline blood sample from the tail vein for glucose measurement (t = -30 min).
-
Induction of Hypoglycemia: Administer a subcutaneous or intraperitoneal injection of insulin. The dose should be optimized in pilot studies to reliably induce hypoglycemia (e.g., blood glucose < 70 mg/dL) within a reasonable timeframe (e.g., 60-90 minutes).
-
Blood Glucose Monitoring: Monitor blood glucose every 15 minutes after insulin administration.
-
Treatment Administration: Once hypoglycemia is confirmed (blood glucose < 70 mg/dL), administer a subcutaneous injection of either this compound (at the desired dose, e.g., 0.6 mg/kg) or vehicle (saline) into the interscapular region.
-
Post-Dose Blood Sampling: Collect blood samples at frequent intervals post-treatment (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes) to profile the glycemic response.
-
Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose response and the time to reach a predefined glucose recovery level.
Clinical Research Protocol: Phase 3 Trial Design for Severe Hypoglycemia
This protocol is based on the design of pivotal Phase 3 clinical trials for this compound in adults with type 1 diabetes.[2][9][10]
1. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group trial.
2. Participant Population:
-
Adults with a diagnosis of type 1 diabetes.
-
Inclusion criteria may include stable insulin therapy and HbA1c below a certain threshold (e.g., <10%).[2]
-
Exclusion criteria may include a history of severe hypoglycemia with seizure within the preceding year.[2]
3. Materials:
-
This compound (0.6 mg in a pre-filled syringe or autoinjector).[2][11]
-
Placebo (in a matching delivery device).
-
Reconstituted lyophilized glucagon (1 mg, as a reference).[2]
-
Intravenous (IV) insulin for hypoglycemia induction.
-
IV glucose for rescue treatment.
-
Calibrated glucose analyzers for plasma glucose measurement.
4. Experimental Workflow:
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. E2G [e2g.stanford.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal, subcutaneous and intravenous glucagon delivery and subsequent glucose response in rats: a randomized controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Table 3. [Recommended Protocol for Performing the Glucagon Stimulation Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell-based Assays for Determining Dasiglucagon Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a novel and stable analog of human glucagon (B607659), engineered for improved solubility and stability in aqueous solution.[1][2] As a glucagon receptor (GCGR) agonist, this compound mimics the physiological effects of endogenous glucagon by binding to and activating the GCGR, a G-protein coupled receptor (GPCR). This activation stimulates the downstream signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling pathway ultimately results in increased glycogenolysis and gluconeogenesis in the liver, leading to a rise in blood glucose levels.
These application notes provide detailed protocols for in vitro cell-based assays to quantify the biological activity of this compound. The described methods are essential for researchers involved in the discovery and development of glucagon receptor agonists, enabling the determination of compound potency and efficacy in a controlled cellular environment. The primary assays detailed are the cAMP accumulation assay and the CRE-luciferase reporter assay, both of which are robust methods for assessing the activation of the GCGR signaling pathway.
Signaling Pathway of this compound
This compound exerts its biological effect by activating the glucagon receptor, which initiates a well-defined signaling cascade. The binding of this compound to the GCGR triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cAMP from ATP. The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins involved in glucose metabolism.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in comparison to native glucagon at the human glucagon receptor. The data is derived from cell-based assays measuring the half-maximal effective concentration (EC50).
| Compound | Target Receptor | Cell Line | Assay Type | Average EC50 (pM) | Reference |
| This compound | Human GCGR | Not Specified | Not Specified | 132 | [4] |
| Native Glucagon | Human GCGR | Not Specified | Not Specified | 122 | [4] |
Note: The specific cell line and assay type for these EC50 values were not detailed in the cited source, but they represent functional, cell-based readouts of GCGR activation.
Experimental Protocols
cAMP Accumulation Assay
This protocol describes a method to quantify the amount of intracellular cAMP produced in response to this compound stimulation in a cell line stably expressing the human glucagon receptor.
Experimental Workflow:
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Culture Medium: Ham's F-12K or DMEM supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution in assay buffer.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.
Procedure:
-
Cell Seeding:
-
Culture CHO-K1/hGCGR cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
On the day of the assay, prepare a serial dilution of this compound in assay buffer. The concentration range should bracket the expected EC50 (e.g., from 1 pM to 1 µM).
-
Also, prepare a solution of a known GCGR agonist (e.g., native glucagon) as a positive control and assay buffer alone as a negative control.
-
Carefully remove the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions, positive control, and negative control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
CRE-Luciferase Reporter Assay
This assay measures the activation of the cAMP response element (CRE) by this compound, leading to the expression of a luciferase reporter gene.
Experimental Workflow:
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human glucagon receptor (hGCGR) and a CRE-luciferase reporter construct.
-
Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418 and Hygromycin B).
-
Assay Medium: Serum-free DMEM or Opti-MEM.
-
This compound: Prepare a stock solution and serial dilutions in assay medium.
-
Luciferase Assay Reagent: A commercial luciferase assay system (e.g., ONE-Glo™ or Bright-Glo™).
-
96-well microplates: White, opaque plates for luminescence measurements.
Procedure:
-
Cell Seeding:
-
Culture the HEK293/hGCGR-CRE-Luc cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
On the day of the assay, replace the culture medium with serum-free assay medium and incubate for 2-4 hours to reduce background signaling.
-
Prepare a serial dilution of this compound in assay medium.
-
Add the this compound dilutions to the respective wells. Include a positive control (e.g., native glucagon or forskolin) and a negative control (assay medium alone).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours to allow for luciferase gene expression.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the data to the response of the positive control.
-
Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
Application Notes and Protocols for the Quantification of Dasiglucagon in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate and precise quantification of dasiglucagon, a glucagon (B607659) analog, in plasma samples. The methodologies outlined are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies in the development of this therapeutic agent. The primary methods covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity, and a general protocol for an Immunoassay, which can be adapted for high-throughput screening.
Method 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules and peptides in complex biological matrices due to its high specificity and sensitivity.
Experimental Protocol
1. Plasma Sample Collection and Handling:
-
Collect whole blood samples in tubes containing K2-EDTA as an anticoagulant.
-
Centrifuge the blood samples at a controlled temperature (e.g., 4°C) to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis to ensure the stability of the analyte.
-
Minimize freeze-thaw cycles.
2. Sample Preparation (Solid-Phase Extraction - SPE): This protocol utilizes a combination of protein precipitation and solid-phase extraction to isolate this compound from plasma proteins and other interfering substances.[1]
-
Protein Precipitation:
-
To 250 µL of plasma sample, add a stable isotope-labeled internal standard (SIL-IS) of this compound.
-
Add ethanol (B145695) to precipitate the plasma proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE plate with appropriate solvents.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with glycine (B1666218) buffer followed by organic solvents to remove interfering substances.[2]
-
Elute this compound using a solution of ammonia (B1221849) hydroxide (B78521) in an organic solvent.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution, such as 25% acetonitrile (B52724) with formic acid.[2]
-
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 analytical column (e.g., Agilent Technologies Zorbax Rapid Resolution 300SB-C18, 50 x 2.1 mm, 3.5 µm) is suitable for separation.[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is commonly used.
-
Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its SIL-IS should be determined and optimized.
-
Data Presentation: Bioanalytical Method Validation Parameters
The following table summarizes typical validation parameters for a this compound LC-MS/MS assay in human plasma, in accordance with FDA guidelines.[3][4]
| Parameter | Typical Acceptance Criteria | Example Performance |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20% CV; Accuracy within ±20% of nominal value. | 10.0 pmol/L[5][6] |
| Calibration Curve Range | At least 6 non-zero standards; Correlation coefficient (r²) > 0.99. | 10.0 - 10,000 pmol/L |
| Intra-Assay Precision (%CV) | ≤ 15% for QC samples (Low, Mid, High); ≤ 20% for LLOQ QC. | < 10% |
| Inter-Assay Precision (%CV) | ≤ 15% for QC samples (Low, Mid, High); ≤ 20% for LLOQ QC. | < 12% |
| Intra-Assay Accuracy (% Bias) | Within ±15% for QC samples (Low, Mid, High); Within ±20% for LLOQ QC. | Within ±10% |
| Inter-Assay Accuracy (% Bias) | Within ±15% for QC samples (Low, Mid, High); Within ±20% for LLOQ QC. | Within ±12% |
| Recovery | Consistent, precise, and reproducible. | > 85% |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | Minimal to no effect observed. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of initial concentration. | Stable for at least 3 freeze-thaw cycles and for extended periods at -20°C. |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. celerion.com [celerion.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Low doses of this compound consistently increase plasma glucose levels from hypoglycaemia and euglycaemia in people with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dasiglucagon Administration in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dasiglucagon, a stable glucagon (B607659) analog, in rodent models of diabetes. This document includes detailed experimental protocols for inducing diabetes and hypoglycemia in rodents, quantitative data on the pharmacokinetics and pharmacodynamics of this compound, and a visualization of its signaling pathway.
Introduction
This compound is a novel glucagon analog with enhanced solubility and stability in aqueous solution compared to native glucagon.[1][2] It is composed of 29 amino acids with seven substitutions that contribute to its improved physicochemical properties, eliminating the need for reconstitution before administration.[2][3] this compound acts as a glucagon receptor (GCGR) agonist, stimulating the release of glucose from hepatic glycogen (B147801) stores, and is being investigated for the treatment of severe hypoglycemia.[3][4] Rodent models of diabetes are crucial for the preclinical evaluation of this compound's efficacy and safety.
Mechanism of Action
This compound mimics the physiological action of endogenous glucagon. Upon subcutaneous administration, it binds to glucagon receptors, primarily on hepatocytes. This binding activates a G-protein coupled receptor signaling cascade, leading to the activation of adenylyl cyclase.[3][5] This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][6] Activated PKA then phosphorylates and activates glycogen phosphorylase, the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate, which is subsequently converted to glucose and released into the bloodstream, thereby raising blood glucose levels.[5][6]
This compound Signaling Pathway in Hepatocytes
Experimental Protocols
Induction of Type 1 Diabetes Mellitus using Streptozotocin (STZ) in Rats
This protocol describes the chemical induction of type 1 diabetes in rats using streptozotocin, a cytotoxic agent that selectively destroys pancreatic β-cells.[7]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Sterile syringes and needles
-
Blood glucose monitoring system
-
10% sucrose (B13894) solution
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to the desired concentration. A commonly used dose for inducing severe hyperglycemia is a single intraperitoneal (i.p.) or intravenous (i.v.) injection of 40-65 mg/kg body weight.[7][8]
-
STZ Administration: Administer the freshly prepared STZ solution to the rats. Intravenous injection is reported to produce more stable hyperglycemia.[8]
-
Post-injection Care: To prevent fatal hypoglycemia within the first 24 hours post-STZ injection, replace drinking water with a 10% sucrose solution for 48 hours.[7]
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with non-fasting blood glucose levels ≥ 15 mM (or ≥ 250 mg/dL) are considered diabetic and can be used for further studies.[9]
-
Monitoring: Continue to monitor blood glucose levels and the general health of the diabetic rats regularly.
Induction of Hypoglycemia in Diabetic Rats
This protocol outlines the procedure for inducing a controlled hypoglycemic state in diabetic rats, which is essential for testing the efficacy of rescue agents like this compound.[4]
Materials:
-
Diabetic rats (induced by STZ as described above)
-
Regular human insulin (B600854)
-
Sterile saline
-
Blood glucose monitoring system
-
This compound or vehicle control
Procedure:
-
Fasting: Fast the diabetic rats for a period of 4-6 hours before the experiment, with free access to water.
-
Insulin Administration: Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of insulin to induce hypoglycemia. The dose will need to be optimized based on the severity of diabetes and the desired level of hypoglycemia.
-
Blood Glucose Monitoring: Monitor blood glucose levels frequently (e.g., every 15-30 minutes) to track the onset and nadir of hypoglycemia. A target blood glucose level of < 3.7 mM is often used to define a hypoglycemic state.[4]
-
This compound Administration: Once hypoglycemia is established, administer a single subcutaneous dose of this compound or vehicle control.[4] Dose-ranging studies in rats have used doses from 0.003 to 0.068 mg/kg.[4]
-
Efficacy Assessment: Continue to monitor blood glucose levels at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) post-dasiglucagon administration to determine the time to glycemic recovery and the duration of action.[4]
Experimental Workflow for this compound Efficacy Testing in Hypoglycemic Rats
Quantitative Data from Rodent Studies
The following tables summarize key quantitative data from preclinical studies of this compound in rodent models.
Table 1: Pharmacokinetic Parameters of this compound in Rodents Following Subcutaneous Administration
| Species | Dose | Tmax (min) | Cmax | Bioavailability vs. Native Glucagon | Half-life |
| Mouse | - | 10 - 40 | - | 2-3 times higher | Short |
| Rat | - | 10 - 40 | Dose-proportional increase | 2-3 times higher | Short |
Data compiled from FDA reports.[4] Tmax and Cmax values were noted to be dose-proportional, but specific values for each dose were not provided in a consolidated table in the source documents.
Table 2: Pharmacodynamic Effects of this compound in Insulin-Induced Hypoglycemic Rats
| This compound Dose (nmol/kg) | Peak Blood Glucose Increase | Time to Maximal Effect (min) |
| 1 | Dose-related | 20 - 30 |
| 20 | Dose-related | 20 - 30 |
Data extracted from FDA reports describing a rapid, dose-related increase in blood glucose.[4]
Table 3: Comparison of this compound and Native Glucagon in Normoglycemic Rats
| Parameter | This compound | Native Glucagon |
| Doses (nmol/kg) | 0.5 - 20 | 2 - 60 |
| Onset of Action | Rapid | Rapid |
| Time to Max Effect | < 1 hour | < 1 hour |
| Duration of Action | More prolonged | Shorter |
| Blood Glucose AUC | Larger | Smaller |
This table provides a qualitative and semi-quantitative comparison based on findings that this compound has a more prolonged effect on blood glucose as demonstrated by a larger area under the curve (AUC) at equimolar doses.[4]
Conclusion
This compound has demonstrated rapid and effective reversal of hypoglycemia in rodent models of diabetes.[1][4] Its improved stability and solubility offer significant advantages over conventional glucagon formulations.[1] The protocols and data presented here provide a valuable resource for researchers and drug development professionals working on novel treatments for severe hypoglycemia. The use of standardized rodent models, such as the STZ-induced diabetic rat and the insulin-induced hypoglycemia model, is essential for the continued investigation and development of glucagon analogs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. news-medical.net [news-medical.net]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
Application Notes and Protocols: Glucagon Receptor Binding Affinity Assay for Dasiglucagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a novel analog of human glucagon (B607659), engineered with seven amino acid substitutions to enhance its chemical and physical stability in aqueous solution.[1][2] This increased stability allows for a ready-to-use formulation, overcoming the need for reconstitution required by conventional glucagon preparations.[3] this compound exerts its pharmacological effect by acting as an agonist at glucagon receptors (GCGR), which are G-protein coupled receptors predominantly expressed in the liver.[4] Binding of this compound to the GCGR activates adenylyl cyclase through Gsα and Gq proteins, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade stimulates glycogenolysis and gluconeogenesis, resulting in an increase in blood glucose levels.[4]
The primary clinical indication for this compound is the treatment of severe hypoglycemia in patients with diabetes.[4] Accurate characterization of the binding affinity of this compound to the human glucagon receptor is a critical step in its preclinical and clinical development. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human glucagon receptor.
Mechanism of Action: Glucagon Receptor Signaling Pathway
This compound mimics the action of endogenous glucagon by binding to the glucagon receptor, a Class B G-protein coupled receptor. This interaction initiates a signaling cascade that ultimately leads to increased blood glucose.
References
- 1. sec.gov [sec.gov]
- 2. zealandpharma.com [zealandpharma.com]
- 3. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dasiglucagon in Insulin-Induced Hypoglycemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dasiglucagon, a next-generation glucagon (B607659) analog, in research settings, particularly for studies involving insulin-induced hypoglycemia. Detailed protocols and data summaries are included to facilitate the design and execution of relevant experiments.
Introduction to this compound
This compound is a glucagon analog composed of 29 amino acids with seven substitutions compared to native glucagon.[1][2] These modifications enhance its physical and chemical stability in an aqueous solution, eliminating the need for reconstitution before administration.[1][2][3] this compound acts as a glucagon receptor agonist, mimicking the action of endogenous glucagon to increase blood glucose levels by stimulating hepatic glycogenolysis.[4][5] Its ready-to-use formulation offers a significant advantage in both clinical and research settings for the rapid and reliable treatment of severe hypoglycemia.[1][6][7]
Mechanism of Action
This compound exerts its antihyperglycemic effect by binding to glucagon receptors on hepatocytes.[4] This binding activates G proteins (Gsα and Gq), which in turn stimulates adenylate cyclase.[5] Activated adenylate cyclase increases intracellular levels of cyclic AMP (cAMP).[4][5] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates and activates glycogen (B147801) phosphorylase.[4] Glycogen phosphorylase catalyzes the breakdown of glycogen into glucose-1-phosphate, which is subsequently converted to glucose and released into the bloodstream, thereby raising blood glucose levels.[4]
Efficacy in Insulin-Induced Hypoglycemia
Clinical trials have demonstrated the rapid and effective action of this compound in reversing insulin-induced hypoglycemia in adults, adolescents, and children with type 1 diabetes.[1][8]
Summary of Clinical Trial Data
The following tables summarize key efficacy data from a pivotal phase 3 clinical trial comparing a single subcutaneous dose of 0.6 mg this compound to placebo and 1 mg reconstituted glucagon in adults with type 1 diabetes during controlled insulin-induced hypoglycemia.[1][9]
Table 1: Time to Plasma Glucose Recovery
| Treatment Group | Median Time to Recovery (95% CI) [min] |
| This compound (0.6 mg) | 10 (10, 10) |
| Placebo | 40 (30, 40) |
| Reconstituted Glucagon (1 mg) | 12 (10, 12) |
Recovery was defined as an increase in plasma glucose of ≥20 mg/dL from baseline without rescue intravenous glucose.[1]
Table 2: Proportion of Participants Achieving Plasma Glucose Recovery
| Time Point | This compound (0.6 mg) | Placebo | Reconstituted Glucagon (1 mg) |
| Within 10 min | 65% | 0% | 49% |
| Within 15 min | 99% | 2% | 95% |
| Within 20 min | 99% | - | 98% |
Data from a phase 3 randomized, double-blind clinical trial.[1]
Table 3: Mean Plasma Glucose Increase from Baseline
| Time Point | This compound (0.6 mg) [mg/dL] | Placebo [mg/dL] | Reconstituted Glucagon (1 mg) [mg/dL] |
| 30 min | 90.9 | 19.1 | 88.5 |
Mean increase in plasma glucose from baseline with 95% CIs.[2]
Experimental Protocols
Animal Models of Insulin-Induced Hypoglycemia
For preclinical studies, insulin-induced hypoglycemia can be established in various animal models. Rodent models, such as rats and mice, are commonly used.[10][11] Streptozotocin (STZ)-induced diabetic models are often employed to mimic type 1 diabetes before inducing acute hypoglycemia with insulin (B600854).[11] In these models, a single subcutaneous injection of this compound has been shown to produce a rapid, dose-related increase in blood glucose levels.[10]
Human Clinical Research: Hyperinsulinemic-Hypoglycemic Clamp Technique
The hyperinsulinemic-hypoglycemic clamp is the gold standard method for inducing and maintaining a specific level of hypoglycemia in a controlled clinical research setting.[12][13] This technique allows for the precise evaluation of the pharmacokinetics and pharmacodynamics of antihypoglycemic agents like this compound.[14]
Objective: To induce a controlled state of hypoglycemia to assess the efficacy and safety of this compound.
Materials:
-
This compound for injection (e.g., 0.6 mg in a ready-to-use aqueous formulation)[1]
-
Placebo (vehicle control)[1]
-
Reconstituted lyophilized glucagon (as a comparator, e.g., 1 mg)[1]
-
Human regular insulin for intravenous infusion
-
20% dextrose solution for intravenous infusion
-
Saline solution
-
Infusion pumps
-
Blood glucose monitoring system (e.g., YSI analyzer)
-
Equipment for intravenous access (catheters, tubing, etc.)
-
Blood collection supplies
Protocol Outline:
-
Participant Preparation: Participants should fast overnight.[8] For individuals with diabetes, their usual insulin therapy is discontinued (B1498344) prior to the clamp procedure according to a predefined schedule.[8]
-
Intravenous Access: Establish intravenous access in both arms. One arm is used for the infusion of insulin and dextrose, while the other is used for blood sampling. To obtain arterialized venous blood, the sampling hand may be warmed.[13]
-
Euglycemic Clamp (Baseline): An initial intravenous insulin infusion is started to achieve a state of hyperinsulinemia. A variable infusion of 20% dextrose is used to maintain euglycemia (e.g., at a target of 90 mg/dL).[12]
-
Induction of Hypoglycemia: The dextrose infusion rate is reduced to allow plasma glucose to decrease to a prespecified hypoglycemic target (e.g., <65 mg/dL or a specific target like 54 mg/dL).[8][15] This target is then maintained for a defined period by adjusting the dextrose infusion.
-
Drug Administration: Once a stable period of hypoglycemia is confirmed, the investigational product (this compound, placebo, or comparator) is administered as a single subcutaneous injection.[1] The timing of administration is considered time zero for efficacy assessments.
-
Post-Dose Monitoring:
-
Plasma glucose is monitored at frequent, predefined intervals (e.g., every 2-5 minutes initially, then less frequently) to determine the time to recovery.[8]
-
Blood samples are collected at various time points to assess pharmacokinetic profiles of this compound and pharmacodynamic markers.[8]
-
Safety parameters, including vital signs and adverse events (e.g., nausea, vomiting), are monitored throughout the procedure.[1]
-
-
Recovery and Termination: The primary endpoint is typically the time to a predefined plasma glucose recovery (e.g., an increase of ≥20 mg/dL from the pre-dose level).[1] Intravenous rescue glucose is administered if a participant does not achieve recovery within a specified timeframe or experiences severe hypoglycemic symptoms.[8] The insulin infusion is terminated at the end of the clamp procedure.
Formulation and Stability
This compound is supplied as a ready-to-use aqueous solution for subcutaneous injection, which is a key advantage over traditional glucagon formulations that require reconstitution.[3][7] The formulation contains this compound, tromethamine, sodium chloride, and water.[10] This enhanced stability is due to seven amino acid substitutions that reduce the tendency for aggregation in aqueous solutions.[16][17] Researchers should adhere to the storage and handling instructions provided by the manufacturer to ensure the integrity of the product.
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated, with a safety profile comparable to that of reconstituted glucagon.[1] The most frequently reported adverse events are nausea and vomiting, which are known side effects of glucagon treatment.[1][7] Other reported adverse events include headache and injection site pain.[18]
Conclusion
This compound is a valuable tool for researchers studying hypoglycemia and the counter-regulatory mechanisms involved. Its rapid onset of action, efficacy in reversing insulin-induced hypoglycemia, and convenient ready-to-use formulation make it a reliable agent for both preclinical and clinical research. The protocols and data presented here provide a foundation for designing robust experiments to further investigate the therapeutic potential of this compound and related compounds.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. A Comparative Study of this compound Ready-to-Use Autoinjector and Glucagon Emergency Kit During Rescue from Simulated Severe Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Animal Models of Diabetes and Its Complications – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 12. prosciento.com [prosciento.com]
- 13. Hyperinsulinaemic–hypoglycaemic glucose clamps in human research: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Low-Dose this compound Versus Oral Glucose for Prevention of Insulin-Induced Hypoglycemia in People With Type 1 Diabetes: A Phase 2, Randomized, Three-Arm Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Applikationshinweise und Protokolle für die Formulierung von Dasiglucagon zur kontinuierlichen subkutanen Infusion
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Dasiglucagon ist ein Analogon des humanen Glucagons, das mit sieben Aminosäuresubstitutionen entwickelt wurde, um seine physikalische und chemische Stabilität in wässrigen Lösungen zu verbessern.[1] Diese verbesserte Stabilität ermöglicht die Entwicklung einer gebrauchsfertigen Formulierung, die für die kontinuierliche subkutane Infusion (CSII) mittels einer Infusionspumpe geeignet ist, was einen bedeutenden Fortschritt in der Behandlung von Erkrankungen wie dem angeborenen Hyperinsulinismus (CHI) darstellt.[2][3] Diese Applikationshinweise bieten detaillierte Protokolle und Daten zur Formulierung von this compound für die CSII.
Formulierungseigenschaften
Die für die subkutane Injektion zugelassene Formulierung von this compound (ZEGALOGUE®) dient als Grundlage für die Infusionsanwendungen. Für klinische Studien zur kontinuierlichen Infusion wurde eine höher konzentrierte Formulierung verwendet.
Tabelle 1: Zusammensetzung der this compound-Formulierungen
| Bestandteil | Konzentration (Einzeldosis-Injektion) | Konzentration (Klinische Studien zur Infusion) | Funktion |
| This compound | 1 mg/mL (als Hydrochlorid) | 4 mg/mL | Wirkstoff |
| Tromethamin | 3.82 mg/mL | Nicht spezifiziert, wahrscheinlich als Puffer | Puffersubstanz |
| Natriumchlorid | 6.44 mg/mL | Nicht spezifiziert, wahrscheinlich zur Isotonisierung | Isotonisierungsmittel |
| Wasser für Injektionszwecke | q.s. | q.s. | Lösungsmittel |
| Salzsäure/Natriumhydroxid | zur pH-Einstellung auf 6.5 | zur pH-Einstellung auf 7.0 | pH-Regulierung |
| m-Kresol | Nicht enthalten | Enthalten | Konservierungsmittel |
Wirkmechanismus und Signalweg
This compound ist ein Agonist des Glucagonrezeptors, der seine Wirkung primär in der Leber entfaltet.[6] Die Bindung an den G-Protein-gekoppelten Rezeptor (GPCR) aktiviert sowohl Gs- als auch Gq-Proteine.[7] Die Aktivierung von Gs stimuliert die Adenylatzyklase, was zu einem Anstieg des intrazellulären cyclischen Adenosinmonophosphats (cAMP) führt.[8] cAMP aktiviert die Proteinkinase A (PKA), die wiederum die Glykogenphosphorylase phosphoryliert und aktiviert, was den Abbau von Glykogen zu Glukose (Glykogenolyse) zur Folge hat.[9][10] Die Aktivierung von Gq stimuliert die Phospholipase C, was zur Freisetzung von intrazellulärem Calcium führt und ebenfalls zur Glukosefreisetzung beiträgt.[7]
References
- 1. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zealandpharma.com [zealandpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Low doses of this compound consistently increase plasma glucose levels from hypoglycaemia and euglycaemia in people with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]
- 10. news-medical.net [news-medical.net]
Application Notes and Protocols for In Vivo Imaging of Dasiglucagon Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a stable glucagon (B607659) analog designed to rapidly increase blood glucose levels, primarily for the treatment of severe hypoglycemia.[1][2] Its mechanism of action mirrors that of endogenous glucagon, binding to glucagon receptors predominantly on hepatocytes.[1][2] This interaction triggers a signaling cascade that stimulates two primary metabolic pathways: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[1][2] The net effect is a rapid release of glucose from the liver into the bloodstream.[1]
Assessing the pharmacodynamic effects of this compound in vivo requires sophisticated imaging techniques that can visualize and quantify these dynamic metabolic processes. This document provides detailed application notes and experimental protocols for several key in vivo imaging modalities suitable for evaluating the physiological impact of this compound.
This compound Signaling Pathway
This compound, a glucagon receptor agonist, initiates its effects by binding to glucagon receptors on the surface of liver cells.[1][2] This binding activates a G-protein-coupled receptor cascade, leading to the activation of adenylate cyclase.[1] Adenylate cyclase then converts ATP into cyclic AMP (cAMP), which acts as a second messenger.[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates and activates glycogen (B147801) phosphorylase, the key enzyme responsible for glycogenolysis.[1] This cascade results in the breakdown of glycogen into glucose-1-phosphate, which is then converted to glucose-6-phosphate and finally to free glucose for release into the circulation.[1]
Magnetic Resonance Spectroscopy (MRS) for Glycogen and Glucose Metabolism
Magnetic Resonance Spectroscopy (MRS), particularly using the stable isotope Carbon-13 (¹³C), is a powerful non-invasive technique to directly quantify hepatic glycogen content and the dynamics of glycogenolysis and gluconeogenesis.[3][4]
Application Notes
¹³C-MRS can be employed to measure the baseline levels of hepatic glycogen and then monitor its depletion following the administration of this compound. By using ¹³C-labeled glucose, the synthesis of new glycogen (glycogenesis) can also be tracked. This technique provides a direct, quantitative measure of this compound's primary effect on liver glycogen stores.
Experimental Workflow: ¹³C-MRS
Detailed Protocol: In Vivo ¹³C-MRS for Hepatic Glycogenolysis
-
Animal Preparation:
-
Fast adult male C57/Bl6 mice overnight to achieve a consistent baseline glycogen level.
-
Anesthetize the mouse with isoflurane (B1672236) (1-1.5%).
-
Place intravenous lines for the administration of fluids and this compound.
-
-
MRS Setup:
-
Baseline ¹³C-MRS Acquisition:
-
This compound Administration:
-
Administer a single subcutaneous or intravenous dose of this compound. The dose should be determined based on preclinical dose-response studies.
-
-
Dynamic ¹³C-MRS Acquisition:
-
Immediately following this compound administration, begin continuous or sequential ¹³C-MRS acquisitions to monitor the change in the glycogen signal over time.
-
Acquire spectra every 5-10 minutes for at least 60 minutes.[2]
-
-
Data Analysis:
-
Process the acquired spectra to quantify the area of the [1-¹³C]glycogen peak at each time point.
-
Calculate the rate of glycogen breakdown by determining the negative slope of the ¹³C-glycogen signal intensity over time.[5]
-
Quantitative Data
| Parameter | Method | Species/Model | Treatment | Result | Citation |
| Rate of Glycogen Breakdown | ¹³C-MRS | Perfused Mouse Liver | Glucagon (10 pM) | Cessation of glycogen synthesis and induction of breakdown | [2] |
| Time to Glucose Recovery | Clinical Trial | Humans with T1DM | This compound (0.6 mg) | Median time of 10 minutes to plasma glucose increase of ≥20 mg/dL | [6] |
| Peak Plasma Glucose Increase | Clinical Trial | Humans with T1DM | This compound (0.6 mg) | Mean increase of 90.9 mg/mL from baseline after 30 minutes | [6] |
Positron Emission Tomography (PET) for Glucose Metabolism
Positron Emission Tomography (PET) using the tracer [¹⁸F]2-fluoro-2-deoxy-D-glucose (¹⁸F-FDG) is a standard method to visualize and quantify glucose uptake and metabolism in various tissues.[7] While this compound's primary effect is to increase hepatic glucose output, ¹⁸F-FDG PET can be used to assess the downstream consequences, such as changes in glucose uptake by peripheral tissues.
Application Notes
Dynamic ¹⁸F-FDG PET can be used to investigate how this compound-induced hyperglycemia affects glucose uptake in tissues like skeletal muscle, heart, and adipose tissue. It's important to note that glucagon itself can influence FDG uptake, potentially increasing it in skeletal muscle and decreasing it in the liver, which must be considered in the experimental design and data interpretation.[8]
Experimental Workflow: Dynamic ¹⁸F-FDG PET
Detailed Protocol: Dynamic ¹⁸F-FDG PET for Tissue Glucose Uptake
-
Animal Preparation:
-
This compound Administration:
-
Administer a single subcutaneous or intravenous dose of this compound.
-
-
PET/CT Imaging:
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on the co-registered CT images for the liver, skeletal muscle (e.g., gastrocnemius), heart, and major blood vessels (for input function).[2]
-
Generate time-activity curves for each ROI.
-
Apply a two-tissue compartment model with a dual blood input function (for liver) to calculate kinetic parameters such as K₁, k₂, k₃, and k₄, which represent the rates of tracer transport and phosphorylation.[9]
-
Quantitative Data
| Parameter | Method | Species/Model | Treatment | Result | Citation |
| Skeletal Muscle FDG Uptake (SUV) | ¹⁸F-FDG PET/CT | Humans | Glucagon (0.5 mg) | Significantly higher SUV in gluteal muscle compared to control | [8] |
| Liver FDG Uptake (SUV) | ¹⁸F-FDG PET/CT | Humans | Glucagon (0.5 mg) | Significantly lower SUV in the liver compared to control | [8] |
Fluorescence Imaging for Cellular and Microvascular Effects
Advanced fluorescence imaging techniques, such as intravital microscopy (IVM) and Fluorescence Lifetime Imaging Microscopy (FLIM), allow for the visualization of this compound's effects at the cellular and microvascular level in real-time.
Application Notes
Intravital Microscopy (IVM): IVM can be used to visualize hepatic glucose uptake in real-time using fluorescent glucose analogs like 2-NBDG.[10] This allows for the assessment of how this compound-induced changes in glucose homeostasis might alter glucose transport at the level of individual hepatocytes within the liver lobule.[10]
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can be used to monitor the metabolic state of hepatocytes by measuring the fluorescence lifetime of endogenous fluorophores like NAD(P)H.[3][11] Changes in the ratio of free to protein-bound NAD(P)H can indicate shifts between glycolysis and oxidative phosphorylation, providing insight into the metabolic response of liver cells to this compound.[11]
Experimental Workflow: Intravital Microscopy
Detailed Protocol: Intravital Microscopy of Hepatic Glucose Uptake
-
Animal Preparation:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the liver.
-
Gently exteriorize a liver lobe and position the mouse on a microscope stage with a coverslip window to minimize motion artifacts.
-
-
Imaging Setup:
-
Use a confocal or multiphoton microscope equipped for intravital imaging.
-
Administer a fluorescent dextran (B179266) intravenously to label the sinusoids for anatomical reference.[10]
-
-
This compound Administration:
-
Administer a single dose of this compound.
-
-
Fluorescent Glucose Analog Injection and Imaging:
-
Data Analysis:
-
Define regions of interest (ROIs) for periportal and pericentral hepatocytes.
-
Quantify the mean fluorescence intensity within these ROIs over time to determine the rate of glucose uptake and retention.[10]
-
Ultrasound Imaging for Hemodynamic Effects
Doppler ultrasound is a non-invasive technique that can measure blood flow velocity in major vessels. This can be used to assess the hemodynamic effects of this compound, such as changes in portal vein blood flow.
Application Notes
Glucagon is known to increase portal vein blood flow.[1] Doppler ultrasound can be used to quantify this effect of this compound, providing a measure of its physiological impact on hepatic circulation. This can be particularly useful in studies investigating the integrated physiological response to this compound.
Experimental Workflow: Doppler Ultrasound
Detailed Protocol: Doppler Ultrasound of Portal Vein Flow
-
Patient/Animal Preparation:
-
Subjects should be fasted overnight.
-
Position the subject in a supine position.
-
-
Ultrasound Imaging:
-
This compound Administration:
-
Administer a single intravenous dose of this compound (e.g., analogous to 1 mg of glucagon).[1]
-
-
Post-Dose Imaging:
-
Measure the PFV at 5 and 10 minutes after this compound administration.[1]
-
-
Data Analysis:
-
Calculate the mean PFV at baseline and at each post-dose time point.
-
Determine the mean increase in PFV from baseline.[1]
-
Quantitative Data
| Parameter | Method | Species/Model | Treatment | Result | Citation |
| Mean Portal Flow Velocity (PFV) | Doppler Ultrasound | Humans with chronic HCV | Glucagon (1 mg IV) | Baseline: 19.4 cm/s; 5 min post-dose: 25.6 cm/s | [1] |
| Mean Increase in PFV | Doppler Ultrasound | Humans with chronic HCV | Glucagon (1 mg IV) | 7.9 cm/s increase from baseline at 5 minutes | [1] |
References
- 1. Doppler sonography measurement of portal blood flow velocity after glucagon injection in patients with chronic HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping metabolism of liver tissue using two-photon FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular imaging of a glucagonoma with 18F-FDG PET/CT and 68Ga-DOTATATE PET/CT imaging: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent-based imaging and quantification of glucose uptake in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mj-med-u-tokai.com [mj-med-u-tokai.com]
- 9. Dynamic 18F-FDG PET imaging of liver lesions: evaluation of a two-tissue compartment model with dual blood input function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-cell imaging of glucose-induced metabolic coupling of β and α cell metabolism in health and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Dasiglucagon solubility for in vitro experiments
Welcome to the technical support center for the use of dasiglucagon in in vitro experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful application of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native glucagon (B607659)?
A1: this compound is a glucagon analog, meaning it is structurally similar to native human glucagon and functions through the same mechanism of action by activating the glucagon receptor.[1] It is a 29-amino acid peptide that contains seven amino acid substitutions compared to native glucagon.[2][3] These modifications significantly improve its solubility and stability in aqueous solutions at physiological pH, which overcomes a major limitation of native glucagon that is prone to aggregation and requires reconstitution from a lyophilized powder before use.[4][5][6]
Q2: What is the primary mechanism of action of this compound?
A2: this compound acts as a glucagon receptor agonist.[1] It binds to and activates glucagon receptors, which are predominantly found on liver cells (hepatocytes).[] This binding initiates an intracellular signaling cascade that leads to an increase in blood glucose levels by stimulating the breakdown of glycogen (B147801) (glycogenolysis) and the production of glucose from non-carbohydrate sources (gluconeogenesis) in the liver.[1][8]
Q3: What is the solubility of this compound?
A3: this compound is characterized by its high solubility in aqueous solutions. It can be dissolved to at least 20 mg/mL at a neutral pH of 7.0.[2] It is also described as being freely soluble in water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Although highly soluble in water, issues may arise with certain buffers or high concentrations. | 1. Ensure you are using a high-purity sterile water or a recommended buffer (e.g., PBS at pH 7.4).[9] 2. If using a buffer, ensure its pH is not at the isoelectric point of this compound, as this can minimize solubility. A pH at least one unit away from the pI is recommended.[10] 3. For very high concentrations, gentle warming (not exceeding 40°C) or sonication may aid dissolution.[11][12] |
| Precipitation Observed in Solution | - The solution may be supersaturated. - The buffer composition may be incompatible. - The solution may have been stored improperly. | 1. Prepare a fresh solution at a slightly lower concentration. 2. If precipitation occurs upon addition to cell culture media, consider preparing a more concentrated stock in an appropriate solvent and then diluting it into the media. 3. For hydrophobic peptides, a common technique is to dissolve them in a small amount of DMSO first, then slowly add this stock solution to the aqueous buffer while vortexing.[13] While this compound is not highly hydrophobic, this may be a useful strategy in specific complex media. |
| Loss of Biological Activity | - The peptide may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). - The peptide may have aggregated over time. - The pH of the experimental buffer may be affecting peptide stability. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C and solutions at -80°C for long-term storage. 2. Prepare fresh solutions for each experiment. 3. Be mindful of the pH of your experimental setup. While stable at neutral pH, extreme pH values can lead to degradation. |
| Inconsistent Experimental Results | - Inaccurate peptide concentration due to incomplete dissolution or adsorption to plasticware. - Variability in solution preparation. | 1. Ensure the peptide is fully dissolved before use. 2. Use low-protein-binding tubes and pipette tips to minimize loss of peptide. 3. Follow a standardized and detailed protocol for solution preparation for all experiments. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution for in vitro experiments.
Materials:
-
Lyophilized this compound powder
-
Sterile, high-purity water (e.g., water for injection or cell culture grade water)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-protein-binding tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Reconstitution:
-
Carefully open the vial.
-
Add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution in a vial containing 1 mg of peptide, add 1 mL of water).
-
Gently swirl or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous vortexing, which can cause aggregation of some peptides.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
For short-term storage (a few days), the solution can be stored at 2-8°C.
-
For long-term storage, store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Workflow for Preparing this compound Working Solutions
Signaling Pathway
This compound exerts its effects by activating the glucagon receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade primarily involving cyclic AMP (cAMP) and Protein Kinase A (PKA).
References
- 1. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Native Glucagon Sequence for Medicinal Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. agrisera.com [agrisera.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. biocat.com [biocat.com]
Overcoming nausea as a side effect in Dasiglucagon animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea as a side effect in animal studies with dasiglucagon.
Frequently Asked Questions (FAQs)
Q1: Is nausea a recognized side effect of this compound in preclinical animal studies?
A1: Yes, gastrointestinal side effects, including vomiting, have been observed in preclinical studies with this compound. Specifically, studies in dogs have shown that single subcutaneous doses of this compound at clinically relevant exposures can cause diarrhea and vomiting.[1][2] These effects are considered to be related to the activation of the glucagon (B607659) receptor (GCGR).[1][2]
Q2: In which animal models has this compound-induced emesis been formally documented?
Q3: What is the proposed mechanism for glucagon-induced nausea?
A3: The nausea and vomiting associated with glucagon and its analogs like this compound are attributed to the activation of the glucagon receptor (GCGR).[1][2] Glucagon receptors are found in areas of the brain that control emesis, such as the area postrema in the dorsal vagal complex. The area postrema is a circumventricular organ with a permeable blood-brain barrier, allowing it to detect emetic substances in the bloodstream. Activation of GCGRs in this region is thought to trigger the signaling cascade that leads to nausea and vomiting. While the detailed downstream signaling pathway for GCGR-induced nausea is not fully elucidated, it is known that the glucagon receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).
Troubleshooting Guides
Problem: High Incidence of Emesis in Dog Studies
Background: Dogs are a sensitive species for the emetic effects of this compound. The incidence of vomiting can be dose-dependent.
Suggested Troubleshooting Steps:
-
Dose Adjustment: If the experimental design allows, consider investigating lower dose ranges of this compound. While the primary efficacy of the compound is the main focus, identifying a therapeutic window with tolerable side effects is crucial.
-
Pre-treatment with Antiemetics: Consider pre-treating animals with standard antiemetic drugs. The choice of antiemetic should be based on the presumed mechanism of glucagon-induced nausea. Since the effect is centrally mediated, drugs acting on the chemoreceptor trigger zone (CTZ) in the area postrema may be effective.
-
5-HT3 Receptor Antagonists (e.g., Ondansetron): These are potent antiemetics that block serotonin (B10506) receptors in the CTZ and vagal afferent nerves.
-
Dopamine D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone): These agents also act on the CTZ. Metoclopramide has the added benefit of being a prokinetic agent, which may help with gastric emptying.
-
NK1 Receptor Antagonists (e.g., Maropitant): Maropitant is a newer, potent antiemetic approved for use in dogs that blocks the action of substance P in the central nervous system.
-
-
Route and Rate of Administration: While this compound is typically administered subcutaneously, the formulation and concentration could potentially influence the rate of absorption and peak plasma levels, which might impact the incidence of nausea. If feasible within the study's objectives, exploring different formulations or concentrations could be considered.
Problem: Need to Quantify Nausea-like Behaviors in Rodent Models
Background: Rodents do not vomit, but they exhibit specific behaviors that are considered proxies for nausea and malaise. The two most common models are pica (the consumption of non-nutritive substances) and conditioned taste aversion (CTA). These models can be used to screen for the emetic potential of this compound and to test the efficacy of anti-nausea interventions.
Suggested Approach: Pica Assay
The pica assay can be used to assess whether this compound induces nausea-like behavior in rats. This involves measuring the consumption of kaolin (B608303) (a type of clay) alongside regular food.
Suggested Approach: Conditioned Taste Aversion (CTA) Assay
The CTA paradigm tests whether an animal learns to avoid a novel taste that has been paired with an unpleasant internal state. This is a powerful tool to assess the aversive properties of a compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on the incidence of vomiting in dogs from preclinical safety pharmacology studies of this compound.
| Animal Model | This compound Dose | Incidence of Vomiting | Reference |
| Dog | ≥0.12 mg/kg (SC) | Observed | [1] |
| Dog | 0.02, 0.12, 0.4 mg/kg (SC) | Vomiting at mid and high doses | [1] |
Experimental Protocols
Protocol 1: Pica Assay for Assessing Nausea-like Behavior in Rats
Objective: To determine if this compound induces pica, a behavior indicative of nausea, in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard rat chow pellets
-
Kaolin pellets (prepared by mixing kaolin powder with a binding agent, e.g., gum arabic, and forming into pellets)
-
This compound and vehicle control solutions
-
Subcutaneous injection supplies
-
Metabolic cages with separate containers for food and kaolin pellets
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate them to the caging and the presence of both food and kaolin pellets.
-
Baseline Measurement: For 2 days prior to dosing, measure the 24-hour consumption of both standard chow and kaolin pellets for each rat to establish a baseline.
-
Dosing: On the test day, administer the assigned dose of this compound or vehicle control via subcutaneous injection.
-
Measurement of Consumption: Immediately after dosing, return the rats to their cages with pre-weighed amounts of chow and kaolin. Measure the consumption of both every 24 hours for the desired observation period (e.g., 48-72 hours).
-
Data Analysis: Compare the amount of kaolin consumed by the this compound-treated groups to the vehicle control group. A statistically significant increase in kaolin consumption in the this compound group is indicative of pica.
Protocol 2: Conditioned Taste Aversion (CTA) Assay in Rats
Objective: To determine if this compound can induce a conditioned taste aversion to a novel taste.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Water bottles
-
A novel taste solution (e.g., 0.1% saccharin (B28170) solution)
-
This compound and vehicle control solutions
-
Subcutaneous injection supplies
-
Cages for individual housing
Procedure:
-
Water Deprivation Schedule: For 3-5 days, restrict water access to a specific period each day (e.g., 30 minutes) to establish a consistent drinking behavior.
-
Conditioning Day:
-
Present the rats with the novel taste solution (saccharin) for the scheduled drinking period.
-
Immediately following the drinking session, administer a subcutaneous injection of either this compound or vehicle.
-
-
Recovery Day: Provide the rats with plain water during the scheduled drinking period.
-
Test Day (Two-Bottle Choice):
-
During the scheduled drinking period, present each rat with two pre-weighed bottles: one containing plain water and the other containing the novel taste solution (saccharin).
-
After the drinking period, measure the consumption from each bottle.
-
-
Data Analysis: Calculate a preference ratio for the saccharin solution (volume of saccharin consumed / total volume of liquid consumed). A significantly lower preference ratio in the this compound-treated group compared to the vehicle group indicates the development of a conditioned taste aversion.
Visualizations
Caption: Glucagon receptor signaling pathway in the area postrema.
Caption: Workflow for testing antiemetic interventions.
References
Technical Support Center: Optimizing Dasiglucagon Dosage for Pediatric Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasiglucagon in pediatric research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a glucagon (B607659) receptor agonist.[1][2] It mimics the action of endogenous glucagon by binding to glucagon receptors, primarily in the liver.[1][2] This binding activates G proteins, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP stimulates glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), resulting in an increase in blood glucose levels.[1] For its antihypoglycemic effect to occur, sufficient hepatic glycogen stores are necessary.[3]
Q2: What is the approved pediatric dosage for this compound for severe hypoglycemia?
A2: The recommended dose for pediatric patients aged 6 years and older is a single 0.6 mg subcutaneous injection.[4][5] If there is no response after 15 minutes, a second 0.6 mg dose may be administered.[4]
Q3: How is this compound dosed for congenital hyperinsulinism (CHI) in pediatric research?
A3: For CHI, this compound is administered as a continuous subcutaneous infusion, and the dosage is individualized. In clinical trials with infants and children, treatment was often initiated at a rate of 10 µ g/hour and titrated upwards, with a maximum infusion rate around 70 µ g/hour , based on the patient's intravenous glucose requirements and plasma glucose levels.[6][7]
Q4: What is the pharmacokinetic profile of this compound in children?
A4: Following a subcutaneous injection in pediatric patients (7 to 17 years), the time to peak plasma concentration is approximately 21 minutes. The half-life of this compound is about 30 minutes.[3]
Q5: What are the most common adverse events observed with this compound in pediatric clinical trials?
A5: The most frequently reported adverse events in pediatric patients are nausea, vomiting, headache, and injection site reactions.[8][9] In studies on congenital hyperinsulinism, skin and gastrointestinal events were also common.[10]
Troubleshooting Guides
Issue 1: Suboptimal Glycemic Response to this compound Injection
-
Problem: After administering a standard 0.6 mg dose of this compound for induced hypoglycemia, the desired increase in plasma glucose is not observed or is delayed.
-
Possible Causes & Solutions:
-
Inadequate Glycogen Stores: this compound's efficacy depends on sufficient liver glycogen.[3] In research settings, ensure subjects have adequate nutrition and have not been subjected to prolonged fasting beyond the experimental protocol. In cases of suspected glycogen depletion, intravenous glucose should be administered.[3]
-
Improper Injection Technique: Ensure the subcutaneous injection is administered correctly into the lower abdomen, buttocks, thigh, or outer upper arm.[5] Verify that the full dose was delivered and that the solution was not injected intramuscularly.
-
This compound Stability: Although this compound is stable in its aqueous formulation, ensure it has been stored correctly according to the manufacturer's instructions and has not expired.[8] Visually inspect the solution for clarity and absence of particles before administration.[5]
-
Issue 2: Managing Adverse Events During Pediatric Studies
-
Problem: The pediatric subject experiences nausea, vomiting, or injection site reactions.
-
Management Strategies:
-
Nausea and Vomiting: These are known side effects of glucagon and its analogs.[9] In a clinical trial setting, these events are typically monitored and managed supportively. It is important to have protocols in place for managing vomiting to prevent aspiration, such as turning the patient on their side.[3] The onset of nausea is often within 1.5-3 hours post-dose, with vomiting occurring slightly later.[1]
-
Injection Site Reactions: These are generally mild and transient.[9] Monitor the injection site for redness, swelling, or pain. Rotate injection sites for subsequent administrations. If reactions are severe or persistent, document thoroughly and consider whether it might be a hypersensitivity reaction.
-
Issue 3: Challenges with Continuous Subcutaneous Infusion for CHI Research
-
Problem: Difficulties in maintaining stable euglycemia or managing pump-related issues in infants and young children.
-
Troubleshooting Steps:
-
Pump and Infusion Set: Use a reliable infusion pump system, such as those used in clinical trials (e.g., Accu-Chek Spirit Combo).[11] Ensure proper placement and patency of the subcutaneous infusion set. Regularly check for kinks, dislodgement, or signs of infection at the infusion site.
-
Dosage Titration: The initial dose and subsequent adjustments should be based on frequent blood glucose monitoring. A common starting dose in infant studies is 10 µ g/hour , with gradual increases.[7] The goal is to reduce the need for intravenous glucose while avoiding hyperglycemia.
-
Skin Reactions: Long-term infusion can lead to skin reactions. Regularly rotate the infusion site and monitor for any signs of irritation or inflammation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Pediatric and Adult Patients
| Parameter | Pediatric Patients (7-17 years) | Adults |
| Time to Peak Plasma Concentration (Tmax) | ~21 minutes | ~35 minutes |
| Half-life (t½) | ~30 minutes | ~30 minutes |
Source:[3]
Table 2: Efficacy of this compound in Pediatric Clinical Trials
| Indication | Age Group | This compound Dose | Primary Efficacy Endpoint | Result |
| Severe Hypoglycemia (T1DM) | 6-17 years | 0.6 mg SC | Median time to plasma glucose recovery | 10 minutes (compared to 30 minutes for placebo)[1][12] |
| Congenital Hyperinsulinism (CHI) | 7 days - 12 months | Continuous SC Infusion (titrated) | Reduction in intravenous glucose infusion rate | Significant reduction compared to placebo[6][7] |
| Congenital Hyperinsulinism (CHI) | 3 months - 12 years | Continuous SC Infusion (10-70 µg/h) | Reduction in CGM-detected hypoglycemia | 43% reduction compared to standard of care alone[13] |
Experimental Protocols
Protocol 1: Insulin-Induced Hypoglycemia Clamp for Efficacy Testing in Children (6-17 years)
-
Objective: To assess the efficacy of this compound in reversing insulin-induced hypoglycemia.
-
Methodology:
-
Subject Preparation: Participants fast overnight. Regular insulin (B600854) therapy is discontinued (B1498344) prior to the procedure.[1]
-
Insulin Infusion: An intravenous insulin infusion is initiated to lower plasma glucose levels.[1]
-
Glucose Monitoring: Plasma glucose is monitored frequently (e.g., every 5-10 minutes) using a glucose analyzer.[1]
-
Inducing Hypoglycemia: The insulin infusion continues until plasma glucose reaches a target range (e.g., 54-80 mg/dL). The insulin infusion is then stopped.[1]
-
This compound Administration: A single 0.6 mg dose of this compound is administered subcutaneously.[1]
-
Post-Administration Monitoring: Plasma glucose is monitored at predefined intervals to determine the time to recovery (defined as the first plasma glucose increase of ≥20 mg/dL without rescue intravenous glucose).[12]
-
Safety Measures: Intravenous glucose should be readily available for rescue if needed.[1]
-
Protocol 2: Continuous Subcutaneous Infusion for Congenital Hyperinsulinism in Infants
-
Objective: To evaluate the efficacy and safety of continuous this compound infusion in reducing the need for intravenous glucose in infants with CHI.
-
Methodology:
-
Baseline Assessment: Establish the baseline intravenous glucose infusion rate (GIR) required to maintain euglycemia.
-
Pump and Infusion Set-up: Prepare this compound for administration via a continuous infusion pump (e.g., Accu-Chek Combo) with a subcutaneous infusion set.[7]
-
Initiation of Infusion: Begin the this compound infusion at a low dose (e.g., 10 µ g/hour ).[7]
-
Dosage Titration: The infusion rate is gradually increased (e.g., in 10 µ g/hour increments every 2 hours) based on hourly plasma glucose monitoring. The goal is to wean the infant off intravenous glucose while maintaining plasma glucose in the target range.[7] The maximum infusion rate in some studies was 70 µ g/hour .[2]
-
Data Collection: Continuously monitor plasma glucose and the required intravenous GIR. Record all adverse events, particularly skin reactions and gastrointestinal issues.
-
Washout Period (for crossover studies): If a crossover design is used, a washout period is necessary before switching to the placebo or alternative treatment arm.
-
Mandatory Visualizations
Caption: this compound signaling pathway in a hepatocyte.
Caption: Workflow for an insulin-induced hypoglycemia clamp study.
References
- 1. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. ISPAD Clinical Practice Consensus Guidelines 2022: Assessment and management of hypoglycemia in children and adolescents with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. These highlights do not include all the information needed to use ZEGALOGUE ® safely and effectively. See full prescribing information for ZEGALOGUE. ZEGALOGUE (this compound) injection, for subcutaneous use Initial U.S. Approval: 2021 [dailymed.nlm.nih.gov]
- 6. media.childrenwithdiabetes.com [media.childrenwithdiabetes.com]
- 7. Hypoglycemia Therapy - Children's Mercy [childrensmercy.org]
- 8. publications.aap.org [publications.aap.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. prosciento.com [prosciento.com]
- 11. wjgnet.com [wjgnet.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dasiglucagon Stability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of Dasiglucagon.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term storage and handling of this compound solutions.
Question: I observe precipitation or cloudiness in my this compound solution after long-term storage. What are the potential causes and how can I troubleshoot this?
Answer:
Precipitation or cloudiness, also known as turbidity, in a this compound solution is a primary indicator of physical instability, most likely due to peptide aggregation.[1] this compound, like native glucagon (B607659), has a propensity to self-associate and form larger, insoluble complexes, especially in aqueous solutions over time.[2][3]
Troubleshooting Workflow for this compound Aggregation
Below is a step-by-step workflow to diagnose and address aggregation issues.
Potential Causes and Solutions:
-
Improper Storage Temperature: this compound for injection (Zegalogue®) should be stored in a refrigerator between 2°C to 8°C.[4] It can be stored at room temperature (20°C to 25°C) for up to 12 months.[5] Avoid freezing, as freeze-thaw cycles can promote aggregation.[6]
-
pH Shifts: The stability of peptides is highly dependent on pH. The Zegalogue® formulation has a pH of 6.5.[4] A shift in pH during storage, possibly due to interaction with the container or degradation of excipients, can lead to aggregation.
-
Agitation: Mechanical stress from vigorous shaking or stirring can induce peptide aggregation.[7]
Question: I have performed an HPLC analysis of my stored this compound sample and observe new peaks. How do I identify if these are degradation products?
Answer:
The appearance of new peaks in an HPLC chromatogram is a strong indication of chemical degradation. This compound, being a peptide, is susceptible to degradation pathways such as hydrolysis, oxidation, and deamidation.[8] Forced degradation studies have shown that this compound can degrade under stress conditions like acid, base, oxidation, and heat.
Summary of this compound Forced Degradation Studies
The following table summarizes the percentage of this compound degraded under various stress conditions as determined by RP-HPLC. This data can be used as a reference to understand the potential degradation pathways.
| Stress Condition | Reagents and Conditions | % Degraded |
| Acid Hydrolysis | 2N HCl at 60°C for 30 mins | 6.55 |
| Base Hydrolysis | 2N NaOH at 60°C for 30 mins | 1.01 |
| Oxidation | 20% H₂O₂ at 60°C for 30 mins | 6.64 |
| Thermal Degradation | 105°C for 6 hours | 1.58 |
| Photodegradation | UV light exposure | 1.42 |
| Neutral Hydrolysis | Water at 60°C | 0.22 |
Data adapted from a stability-indicating RP-HPLC method development study for this compound.[2]
To identify the new peaks, a mass spectrometry (MS) analysis coupled with liquid chromatography (LC-MS) is the recommended approach. By comparing the mass-to-charge ratio (m/z) of the new peaks with the theoretical masses of potential degradation products (e.g., deamidated, oxidized, or fragmented forms of this compound), their identities can be elucidated.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[9] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[9]
Q2: How long is a reconstituted this compound solution stable?
A2: Once reconstituted, the stability of a peptide solution is significantly reduced compared to its lyophilized form. For maximum stability, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[6] In general, peptide solutions are stable for a few days at 4°C.[9]
Q3: What are the excipients in the commercial this compound formulation (Zegalogue®) and do they contribute to its stability?
A3: The inactive ingredients in Zegalogue® injection are tromethamine, sodium chloride, and water for injection. Hydrochloric acid and/or sodium hydroxide (B78521) may be added to adjust the pH to 6.5.[4] Tromethamine acts as a buffer to maintain the optimal pH, while sodium chloride is used to adjust the tonicity of the solution. These excipients are crucial for maintaining the stability of this compound in its aqueous formulation.
Q4: What is the mechanism of action of this compound and how does it relate to its stability?
A4: this compound is a glucagon receptor agonist.[10] It binds to glucagon receptors, primarily in the liver, which activates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[10] PKA then phosphorylates enzymes involved in glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels. The stability of this compound is critical for ensuring that its three-dimensional structure remains intact, allowing it to effectively bind to the glucagon receptor and initiate this signaling pathway.
Glucagon Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for assessing the purity and degradation of this compound.
1. Materials and Reagents:
-
This compound reference standard and test samples
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Orthophosphoric Acid in water. To prepare, add 1 mL of OPA to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is:
-
0-5 min: 45% B
-
5-10 min: 45-70% B
-
10-12 min: 70% B
-
12-15 min: 70-45% B
-
15-20 min: 45% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Dilute the stock solution to a working concentration (e.g., 12 µg/mL) with the diluent.
-
Prepare test samples from long-term storage by diluting them to the same working concentration.
5. Analysis:
-
Inject the blank (diluent), reference standard, and test samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of this compound remaining in the test samples relative to the reference standard.
-
Identify and quantify any new peaks as potential degradation products.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.
1. Materials and Reagents:
-
This compound samples
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
2. ThT Stock Solution Preparation:
-
Prepare a stock solution of ThT (e.g., 2 mM) in the phosphate buffer.
-
Filter the stock solution through a 0.2 µm syringe filter.
-
Store the stock solution in the dark at 4°C for up to one week.
3. Assay Procedure:
-
Prepare a working solution of ThT (e.g., 20 µM) by diluting the stock solution in the phosphate buffer.
-
In the wells of the 96-well plate, add your this compound samples to a final concentration of, for example, 50 µM.
-
Add the ThT working solution to each well.
-
Include control wells:
-
Buffer + ThT (background fluorescence)
-
This compound reference standard + ThT (baseline)
-
-
Incubate the plate at 37°C. Agitation (e.g., orbital shaking) can be used to accelerate aggregation.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
4. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
References
- 1. benchchem.com [benchchem.com]
- 2. New Fast Acting Glucagon for Recovery from Hypoglycemia, a Life-Threatening Situation: Nasal Powder and Injected Stable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Ease of Use and Patient Safety of this compound Hypo Pal Autoinjector for the Management of Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DailyMed - ZEGALOGUE- this compound injection, solution [dailymed.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. jaycampbell.com [jaycampbell.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Dasiglucagon Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of injection site reactions (ISRs) associated with Dasiglucagon.
Frequently Asked Questions (FAQs)
Q1: What are the reported injection site reactions with this compound?
A1: In clinical trials, injection site reactions reported with this compound are generally mild and transient.[1] The most commonly reported ISR is injection site pain.[2][3] Other reported reactions include redness (erythema), swelling (edema), and pain on palpation.[1]
Q2: How does the incidence of injection site reactions with this compound compare to placebo and reconstituted glucagon (B607659)?
A2: Clinical trial data indicates a low incidence of injection site reactions with this compound. In a pooled analysis of studies with adult participants, 2% of those treated with this compound reported injection site pain, compared to 0% in the placebo group.[1] In a pediatric study, a notable difference was observed in injection site erythema, with 0% of patients receiving this compound reporting this reaction compared to 30% of patients who received reconstituted glucagon.[1] Another study in adults reported injection site erythema in 1% of participants receiving this compound and 5% of those receiving a placebo.
Q3: What is the mechanism of action of this compound?
A3: this compound is a glucagon receptor agonist. It increases blood glucose levels by activating glucagon receptors in the liver, which stimulates the breakdown of glycogen (B147801) (glycogenolysis) and the release of glucose.
Q4: What are the excipients in the this compound formulation, and could they contribute to injection site reactions?
A4: The this compound formulation for subcutaneous injection contains the following inactive ingredients: tromethamine, sodium chloride, and water for injection. While specific studies on the subcutaneous tolerability of tromethamine at the concentration used in the this compound formulation are limited, tromethamine is known to potentially cause local irritation. High concentrations or perivascular infiltration of tromethamine solutions have been associated with inflammation and tissue necrosis. The contribution of each excipient to the observed ISRs with this compound has not been specifically detailed in published literature.
Troubleshooting Guide
Issue: Observation of mild to moderate injection site reactions (e.g., redness, swelling, pain) in preclinical or clinical studies.
Possible Causes and Mitigation Strategies:
| Potential Cause | Mitigation Strategy | Experimental Validation |
| Formulation Characteristics | - Optimize the pH and osmolality of the formulation to be as close to physiological levels as possible.- Evaluate alternative buffering agents to tromethamine.- Assess the impact of excipient concentration on local tolerability. | - Conduct local tolerability studies in relevant animal models (e.g., rabbits, minipigs) comparing different formulations.- Utilize in vitro models, such as reconstructed human epidermis, for initial screening of formulation irritancy. |
| Injection Technique | - Ensure proper subcutaneous injection technique is used, avoiding intradermal or intramuscular administration.- Rotate injection sites systematically in multi-dose studies.- Allow the solution to reach room temperature before injection. | - Train personnel thoroughly on standardized injection procedures.- Document and monitor injection site locations for each subject. |
| Individual Subject Sensitivity | - Monitor subjects for hypersensitivity reactions.- Consider subject-specific factors that may influence ISRs (e.g., skin sensitivity). | - Include a thorough dermatological assessment at baseline.- In cases of persistent or severe reactions, consider histopathological evaluation of the injection site. |
| Volume of Injection | - For preclinical studies, adhere to recommended maximum injection volumes for the chosen species and site. | - If high volumes are necessary, consider splitting the dose into multiple smaller injections at different sites. |
Data Presentation
Table 1: Incidence of Injection Site Reactions with this compound vs. Placebo and Reconstituted Glucagon in Clinical Trials
| Adverse Reaction | This compound | Placebo | Reconstituted Glucagon | Study Population | Reference |
| Injection Site Pain | 2% | 0% | Not Reported | Adults | [1] |
| Injection Site Erythema | 0% | Not Reported | 30% | Pediatrics | [1] |
| Injection Site Erythema | 1% | 5% | Not Reported | Adults |
Experimental Protocols
Protocol 1: Macroscopic Evaluation of Injection Sites in Preclinical Models
Objective: To visually assess and score the severity of injection site reactions.
Materials:
-
Calibrated calipers
-
Scoring scale (e.g., Draize scale)
-
Digital camera for photographic documentation
Procedure:
-
Administer the test article subcutaneously to the appropriate animal model (e.g., rabbit, rat).
-
At predetermined time points (e.g., 1, 24, 48, and 72 hours post-injection), visually inspect the injection site.
-
Score for the following parameters using a standardized scoring system (0 = no reaction, 4 = severe reaction):
-
Erythema: Redness of the skin.
-
Edema: Swelling or thickening of the skin. Measure the diameter of the edematous area with calipers.
-
-
Record all observations and scores systematically.
-
Photograph the injection sites at each time point for a visual record.
Protocol 2: Microscopic (Histopathological) Evaluation of Injection Sites
Objective: To assess the local tissue response to the injected formulation at a cellular level.
Materials:
-
Biopsy punches or surgical tools for tissue collection
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
At the end of the observation period, euthanize the animals according to approved protocols.
-
Excise the injection site and surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues, embed in paraffin, and section them using a microtome.
-
Stain the tissue sections with H&E.
-
A qualified pathologist should examine the slides under a light microscope and score for the following:
-
Inflammation (acute and chronic)
-
Necrosis
-
Hemorrhage
-
Fibrosis
-
Edema
-
Visualizations
References
Addressing variability in glycemic response to Dasiglucagon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in the glycemic response to dasiglucagon. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a glucagon (B607659) receptor agonist.[1][2] It mimics the action of endogenous glucagon by binding to and activating glucagon receptors, which are predominantly found on liver cells.[1][2] This activation stimulates two primary pathways in the liver: glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources).[1][3] The resulting increase in hepatic glucose output leads to a rise in blood glucose levels. The presence of adequate liver glycogen stores is essential for this compound to exert its full effect.[2]
Q2: What are the key differences between this compound and native glucagon?
A2: this compound is an analog of human glucagon, consisting of 29 amino acids with seven substitutions.[2][4] These modifications enhance its solubility and stability in an aqueous solution at a neutral pH, allowing it to be supplied in a ready-to-use liquid formulation.[2][5][6][7] This contrasts with native glucagon, which is unstable in solution and requires reconstitution from a lyophilized powder before administration.[6][8][9] While having a similar potency at the glucagon receptor, this compound exhibits a longer plasma half-life compared to native glucagon.[4][10]
Q3: What is the expected timeframe for a glycemic response after this compound administration in a research setting?
A3: In clinical trials involving individuals with type 1 diabetes experiencing insulin-induced hypoglycemia, a significant glycemic response to a 0.6 mg subcutaneous dose of this compound is typically observed rapidly. The median time to plasma glucose recovery, defined as an increase of ≥20 mg/dL, is approximately 10 minutes.[10][11][12] In contrast, the median recovery time with a placebo is around 40 minutes.[11][12]
Q4: How should this compound be properly handled and stored to ensure its stability and efficacy?
A4: this compound is supplied in a ready-to-use aqueous formulation. For long-term storage, it should be kept refrigerated at 2°C to 8°C (36°F to 46°F).[13][14] It can also be stored at room temperature (20°C to 25°C or 68°F to 77°F) for up to 12 months.[13][14] It is crucial to protect the solution from light.[9] this compound should not be frozen.[13][14] Studies have shown that its degradation products have significantly lower potency at the glucagon receptor, emphasizing the importance of proper storage to maintain efficacy.[15]
Troubleshooting Guide
Scenario 1: Suboptimal or No Glycemic Response
Q: We administered this compound to our animal models (or in our in vitro system) but observed a blunted or absent glycemic response. What are the potential causes?
A: Several factors can contribute to a reduced glycemic response to this compound. Consider the following troubleshooting steps:
-
Check Hepatic Glycogen Stores: The primary mechanism of this compound involves stimulating glycogenolysis in the liver.[1][2] If hepatic glycogen stores are depleted, the glycemic response will be significantly diminished.[1][16]
-
Recommendation: Ensure that experimental animals have adequate glycogen stores. This can be influenced by their fasting state and diet. For in vitro experiments using primary hepatocytes, ensure the cells have been cultured in conditions that promote glycogen synthesis.
-
-
Evaluate Insulin (B600854) Levels: High circulating insulin levels can counteract the effects of this compound by promoting glucose uptake into peripheral tissues and suppressing hepatic glucose production.[17][18]
-
Recommendation: Measure insulin levels at the time of this compound administration. If using a model of insulin-induced hypoglycemia, be aware that high residual insulin activity can blunt the glycemic response.
-
-
Confirm this compound Integrity: Improper storage or handling can lead to the degradation of this compound, reducing its potency.[15]
-
Review Administration Technique: While clinical studies in humans have shown that injection site (abdomen, thigh, or buttocks) does not significantly impact the overall glycemic response, severe user error in administration could be a factor in animal studies.[11][19]
-
Recommendation: Ensure proper subcutaneous injection technique is used consistently across all experimental animals.
-
Scenario 2: High Variability in Glycemic Response Between Subjects
Q: We are observing significant variability in the glycemic response to this compound across our experimental subjects. What could be the underlying reasons?
A: Inter-subject variability is a common challenge in endocrinology research. The following factors are likely contributors:
-
Differences in Baseline Glycogen Levels: As mentioned previously, individual differences in hepatic glycogen stores will directly impact the magnitude of the glycemic response.[1][16]
-
Recommendation: Standardize the fasting and feeding protocols for all experimental animals to minimize variations in glycogen levels. If feasible, measure liver glycogen content at the end of the experiment to correlate with the glycemic response.
-
-
Variations in Insulin Sensitivity: Subjects with insulin resistance may have altered baseline glucagon levels and a different response to exogenous glucagon.[20][21]
-
Recommendation: Characterize the insulin sensitivity of your experimental subjects prior to the study. This can be done using techniques like the hyperinsulinemic-euglycemic clamp (see protocol below).
-
-
Genetic Factors: Underlying genetic differences can influence glucagon receptor expression and signaling pathways.
-
Recommendation: Use well-characterized and genetically homogenous animal strains to reduce this source of variability.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating the glycemic response to this compound.
Table 1: Pharmacokinetic Properties of this compound (0.6 mg SC) in Adults with Type 1 Diabetes
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~35 minutes | [1][17] |
| Plasma Half-life (t½) | ~30 minutes | [5][17] |
Table 2: Glycemic Response to this compound (0.6 mg SC) vs. Placebo and Reconstituted Glucagon (1 mg) in Adults with Type 1 Diabetes during Insulin-Induced Hypoglycemia
| Parameter | This compound (0.6 mg) | Reconstituted Glucagon (1 mg) | Placebo | Reference |
| Median Time to Plasma Glucose Recovery (≥20 mg/dL increase) | 10 minutes | 12 minutes | 40 minutes | [11][12] |
| Participants Achieving Recovery within 15 minutes | 99% | 95% | 2% | [11][12] |
| Mean Plasma Glucose Increase from Baseline at 30 minutes | 90.9 mg/dL | 88.5 mg/dL | 19.1 mg/dL | [11] |
Table 3: Glycemic Response to Varying Doses of this compound in Adults with Type 1 Diabetes during Insulin-Induced Hypoglycemia
| This compound Dose | Median Time to Plasma Glucose ≥70 mg/dL | Median Time to Plasma Glucose Increase of 20 mg/dL | Reference |
| 0.1 mg | 10 minutes | 14 minutes | [1] |
| 0.3 mg | 6 minutes | 9-10 minutes | [1] |
| 0.6 mg | 6 minutes | 9-10 minutes | [1] |
| 1.0 mg | 6 minutes | 9-10 minutes | [1] |
Experimental Protocols
1. Glucagon Receptor Binding Assay (In Vitro)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the glucagon receptor.
-
Materials:
-
Membrane preparation from cells expressing the human glucagon receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled glucagon (e.g., ¹²⁵I-glucagon).
-
Unlabeled this compound or other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
96-well filter plates (e.g., GF/C plates).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (e.g., this compound) in binding buffer.
-
In a 96-well plate, add a fixed concentration of radiolabeled glucagon to each well.
-
Add the serially diluted unlabeled test compound to the wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
2. Hyperinsulinemic-Euglycemic Clamp Study (In Vivo)
This protocol outlines the key steps for performing a hyperinsulinemic-euglycemic clamp in human subjects to assess insulin sensitivity, which can be a critical factor in understanding the variability of this compound's effect.
-
Subject Preparation:
-
Procedure:
-
A primed-continuous infusion of human insulin is started to raise and maintain plasma insulin at a constant high level (e.g., 100 µU/mL).[21]
-
Simultaneously, a variable infusion of 20% dextrose is started.
-
Blood glucose levels are monitored every 5-10 minutes.
-
The rate of the dextrose infusion is adjusted to maintain a constant blood glucose level (euglycemia), typically around 90-100 mg/dL.[14]
-
The clamp is continued for a predetermined period, usually 2-3 hours, to achieve a steady state.
-
During the last 30-60 minutes of the clamp, when a steady state has been reached, the glucose infusion rate (GIR) is recorded. The GIR is a measure of whole-body glucose uptake and thus reflects insulin sensitivity.
-
Visualizations
Caption: this compound signaling pathway in a hepatocyte.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Ease of Use and Patient Safety of this compound Hypo Pal Autoinjector for the Management of Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Optimization of the Native Glucagon Sequence for Medicinal Purposes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Stability of Commercially Available Glucagon Formulation for Dual-Hormone Artificial Pancreas Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Instructions for Use - Glucagon Emergency Kit [glucagonemergencykit.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. wjpsonline.com [wjpsonline.com]
- 21. A mathematical model of the euglycemic hyperinsulinemic clamp - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Dasiglucagon aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of dasiglucagon in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it less prone to aggregation than native glucagon (B607659)?
This compound is a glucagon analog composed of 29 amino acids, similar to endogenous glucagon. However, it contains seven amino acid substitutions that enhance its physical and chemical stability in aqueous solutions.[1][2] These modifications reduce its tendency to form fibrils and aggregates, a common issue with native glucagon, allowing for a ready-to-use aqueous formulation.[1][3]
Q2: What is the composition of the commercially available stable aqueous formulation of this compound?
The commercial formulation of this compound (Zegalogue®) is a sterile, preservative-free, clear, and colorless solution for subcutaneous injection. The composition of a 0.6 mg dose is as follows:
| Component | Quantity per 0.6 mL | Molar Concentration (approx.) |
| This compound hydrochloride | 0.63 mg | 0.31 mM |
| Tromethamine | 3.82 mg | 52.6 mM |
| Sodium Chloride | 6.44 mg | 186.5 mM |
| Water for Injection | q.s. to 0.6 mL | N/A |
| Hydrochloric acid and/or Sodium hydroxide (B78521) | As needed to adjust pH | N/A |
| The final pH of the solution is 6.5.[3] |
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability and to prevent aggregation, it is recommended to store this compound solutions under the following conditions:
-
Room Temperature: Can be stored at 20°C to 25°C (68°F to 77°F) for up to 12 months.[4][5]
-
Do not freeze. [5]
-
Store in the original container to protect from light.
If the solution is removed from refrigeration to be stored at room temperature, it should not be returned to the refrigerator.[5]
Troubleshooting Guide: Preventing this compound Aggregation in a Laboratory Setting
Problem: I am observing precipitation or turbidity in my this compound solution during my experiment.
This may be due to aggregation. Here are several factors to consider and troubleshoot:
1. Buffer and pH:
-
Recommendation: The commercial formulation of this compound is stable at a pH of 6.5 in a tromethamine buffer.[3] For laboratory preparations, using a similar buffer system is advisable.
-
Troubleshooting:
-
Verify the pH of your solution. Deviations from the optimal pH range can promote aggregation.
-
Consider the buffering capacity of your system, especially if other components in your experimental setup could alter the pH.
-
2. Excipients:
-
Recommendation: The stable commercial formulation contains tromethamine and sodium chloride.[3] These excipients contribute to the stability of this compound.
-
Troubleshooting:
-
If you are preparing your own this compound solutions, consider including excipients that are known to stabilize peptides. While specific data for this compound with a wide range of excipients is limited, general principles for peptide stability can be applied. These include non-ionic surfactants, certain amino acids, and sugars. However, extensive compatibility testing would be required.
-
For initial studies, mimicking the components of the commercial formulation is the most reliable approach.
-
3. Temperature and Agitation:
-
Recommendation: this compound has shown good stability under stress conditions. In one study, it did not form aggregates after 14 days at 40°C with shaking, or after one year at room temperature with constant rotation.[6]
-
Troubleshooting:
-
Avoid repeated freeze-thaw cycles, as this can be detrimental to many peptides. Aliquoting the stock solution is recommended.
-
While stable under agitation, minimize vigorous vortexing or shaking for extended periods if not necessary for your experimental protocol.
-
4. Concentration:
-
Recommendation: The commercial formulation has a concentration of approximately 1 mg/mL (0.6 mg in 0.6 mL).[1]
-
Troubleshooting:
-
Working with excessively high concentrations of peptides can increase the likelihood of aggregation. If your experiment allows, use a concentration that is known to be stable.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound for In Vitro Experiments
This protocol is based on the principles of the stable commercial formulation.
Materials:
-
This compound hydrochloride powder
-
Tromethamine
-
Sodium Chloride
-
Water for Injection or HPLC-grade water
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Prepare a buffer solution containing 52.6 mM tromethamine and 186.5 mM sodium chloride in water.
-
Adjust the pH of the buffer solution to 6.5 using 0.1 M HCl or 0.1 M NaOH.
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the this compound in the prepared buffer to the desired final concentration (e.g., 1 mg/mL).
-
Gently mix by inversion or slow vortexing until fully dissolved. Avoid vigorous shaking.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the solution into low-protein binding tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 2-8°C for short-term use or frozen for long-term storage (though stability data for frozen solutions is less characterized than for refrigerated or room temperature storage of the commercial formulation).
Protocol 2: Monitoring this compound Aggregation using Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is a common method to detect and quantify aggregates of proteins and peptides.
Materials and Equipment:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for peptides of the molecular weight of this compound (approximately 3381.7 g/mol )
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
This compound samples (control and stressed)
Procedure:
-
Prepare the mobile phase and equilibrate the SEC column according to the manufacturer's instructions.
-
Prepare this compound samples for analysis. This may include a non-stressed control and samples subjected to stress conditions (e.g., elevated temperature, agitation, different pH).
-
Inject the samples onto the SEC column.
-
Monitor the elution profile at a suitable wavelength for this compound (e.g., 214 nm or 280 nm).
-
Analyze the chromatograms. The monomeric form of this compound will elute at a specific retention time. The presence of aggregates (dimers, trimers, or higher-order aggregates) will be indicated by the appearance of peaks at earlier retention times.
-
Quantify the percentage of monomer and aggregates by integrating the peak areas.
Visualizations
Caption: this compound signaling pathway in a hepatocyte.
Caption: Workflow for assessing this compound aggregation.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DailyMed - ZEGALOGUE- this compound injection, solution [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zegalogue.com [zegalogue.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Clamp Studies with Dasiglucagon
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing Dasiglucagon, a stable glucagon (B607659) analog, in glucose clamp studies.
Troubleshooting Guides
This section addresses specific issues that may arise during clamp experiments involving this compound.
Question: We are observing high variability in our Glucose Infusion Rates (GIR) when using a continuous infusion of this compound. What are the potential causes and solutions?
Answer: High GIR variability is a common challenge in clamp studies and can be amplified by the co-infusion of a glucagon analog. Key factors include:
-
Physiological Variability: Stress in the animal model can elevate catecholamines, which can impair insulin (B600854) secretion and enhance endogenous glucagon secretion, creating instability.[1] Ensure subjects are adequately acclimatized to the experimental environment.[2]
-
Unstable Endogenous Hormone Secretion: Even with a euglycemic clamp, endogenous insulin and glucagon secretion can fluctuate, especially in response to the this compound infusion. This introduces a significant confounding variable.
-
Solution: For precise characterization of this compound's effects, a pancreatic clamp is the gold standard.[3][4] This involves infusing somatostatin (B550006) to suppress endogenous insulin and glucagon, followed by a constant replacement infusion of insulin and a continuous, experimental infusion of this compound.[3][5]
-
-
Solution Stability and Delivery: While this compound is designed for stability, ensure it is handled according to the manufacturer's specifications. Use high-precision infusion pumps and check lines for kinks or leaks. Prepare fresh solutions for each experiment.
-
Feedback Loop Oscillations: In a manual or automated clamp, there is an inherent delay between a change in blood glucose and the adjustment of the GIR.[6] The counter-regulatory effect of this compound can exacerbate this, leading to overcorrection.
-
Solution: Increase the frequency of blood glucose monitoring (e.g., every 5 minutes) to allow for finer adjustments to the GIR.[7] Utilize a validated clamping algorithm if using an automated system, and ensure it can account for the rapid glucose dynamics.
-
Question: We are struggling to achieve and maintain the target glucose level. We are consistently overshooting or undershooting the target.
Answer: This issue points to an imbalance between the glucose-lowering effects of insulin and the glucose-raising effects of this compound and the GIR.
-
Initial Stabilization: The period leading up to the steady-state clamp is critical. An unstable baseline will make it difficult to achieve a stable clamp. Ensure a stable basal period of at least 30-60 minutes before starting the this compound infusion.
-
Priming Doses: If using priming doses for insulin or this compound, they may need to be adjusted. An excessive prime can cause dramatic initial swings in blood glucose that are difficult to correct. Consider a lower priming dose or a gradual ramp-up of the infusion.
-
Infusion Rate Ratios: The ratio of infused insulin to infused this compound is critical. If you are consistently hyperglycemic (requiring very low or no GIR), your this compound infusion may be too high relative to the insulin infusion. Conversely, if you are consistently hypoglycemic (requiring a very high GIR), the this compound rate may be too low.
-
Solution: Conduct pilot dose-response studies to determine the optimal infusion rates for your specific animal model and experimental goals. The goal is to achieve a steady-state GIR that is well above zero, as this provides a sensitive range to measure changes in insulin sensitivity or this compound's effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a glucagon receptor agonist.[3] It mimics the action of endogenous glucagon by binding to glucagon receptors, primarily on hepatocytes (liver cells).[1] This binding activates intracellular signaling pathways (via G-proteins and adenylate cyclase) that increase cyclic AMP (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which stimulates hepatic glucose production through both glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources).[1]
Q2: Why should I use a pancreatic clamp when studying this compound? A2: A standard euglycemic-hyperinsulinemic clamp suppresses endogenous insulin but may not fully suppress glucagon. In fact, falling insulin levels can sometimes paradoxically stimulate glucagon release. When you infuse this compound, you are interested in its specific effect, not the combined effect of your infusion and the animal's unpredictable endogenous hormone secretion. A pancreatic clamp, using somatostatin to inhibit both insulin and glucagon secretion, allows you to replace these hormones exogenously at fixed rates, thereby isolating the metabolic effect of this compound.[3][4][5]
Q3: How should this compound be prepared for continuous infusion in a preclinical study? A3: this compound is designed for enhanced stability in aqueous solution. For experimental use, it should be diluted in a sterile, non-pyrogenic vehicle. To prevent adherence of the peptide to tubing, it is common practice to add a small amount of albumin (e.g., 0.1% Bovine Serum Albumin - BSA) to the infusate. Always prepare fresh solutions on the day of the experiment and keep them on ice until use.
Q4: What are typical adverse effects to monitor for during this compound infusion? A4: Based on clinical trial data, the most common adverse events are gastrointestinal, primarily nausea and vomiting. While difficult to assess in rodent models, signs of distress should be monitored. Skin reactions at the infusion site have also been reported.
Data Presentation
Quantitative data from clamp studies are crucial for comparing results. The tables below provide examples from clinical studies using continuous this compound infusion and a template for a preclinical pancreatic clamp.
Table 1: Clinical Outcomes of Continuous this compound Infusion in Infants with Congenital Hyperinsulinism (CHI) Data synthesized from studies investigating this compound for the management of CHI, where reducing the need for intravenous glucose is a primary endpoint.
| Parameter | Baseline (Pre-Treatment) | During this compound Infusion | Outcome |
| Study Population | Infants (7 days to 12 months) with CHI | Infants (7 days to 12 months) with CHI | - |
| Mean Glucose Infusion Rate (GIR) | 15.7 ± 4.5 mg/kg/min | Reduced by ~5.2 mg/kg/min vs. placebo | 55% relative reduction in IV glucose requirement |
| This compound Infusion Rate | N/A | 10-70 µg/h (via subcutaneous pump) | Dose titrated to maintain glycemic stability |
| Primary Endpoint | High IV glucose requirement | Reduction in GIR | Significant reduction in the need for IV glucose to maintain normoglycemia |
Table 2: Example Infusion Parameters for a Preclinical Pancreatic Clamp in a Rat Model These are representative values based on literature and require optimization through pilot studies. The goal is to suppress endogenous hormones and replace them to study the isolated effect of this compound.
| Infusate | Priming Dose (Bolus) | Constant Infusion Rate | Animal Model | Rationale |
| Somatostatin | None recommended | 0.1 - 100 ng/mL (in perfusate) | Wistar Rat | To suppress endogenous insulin and glucagon secretion. Rate must be optimized to achieve suppression without off-target effects. |
| Insulin | ~50 mU/kg over 5 min | 2 - 5 mU/kg/min | Wistar Rat | To maintain a constant level of hyperinsulinemia. |
| This compound | None recommended | 1 - 10 ng/kg/min (example range) | Wistar Rat | To achieve a steady-state concentration and measure its effect on glucose metabolism. |
| 20% Dextrose | As needed to reach target | Variable (This is the primary outcome measure) | Wistar Rat | To maintain euglycemia (e.g., ~100-120 mg/dL). |
Experimental Protocols
Protocol: Pancreatic Euglycemic Clamp in a Conscious Rat Model to Evaluate this compound
This protocol describes a method to assess the metabolic effects of a continuous this compound infusion while endogenous pancreatic hormone secretion is suppressed.
1. Animal Preparation (5-7 days prior to clamp) a. Perform survival surgery on the rat under appropriate anesthesia. b. Implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling). c. Exteriorize the catheters at the back of the neck and house the animal individually to allow for full recovery.
2. Experiment Day: Setup and Basal Period (t = -90 to 0 min) a. The rat should be fasted overnight (~15 hours). b. Place the conscious, unrestrained rat in a metabolic cage. Connect the infusion lines from high-precision syringe pumps to the jugular vein catheter. Keep the arterial line accessible for sampling. c. Begin the continuous infusion of Somatostatin at the predetermined optimal rate. d. At t = -30 min, take a blood sample (20 µL) to measure baseline glucose, insulin, and glucagon to confirm suppression. e. Repeat blood sampling at t = -15 and t = -5 min to ensure a stable baseline.
3. Clamp Procedure (t = 0 to 120 min) a. At t = 0 min, begin the continuous infusion of Insulin and This compound at the desired rates through the jugular vein catheter. b. Simultaneously, begin blood sampling from the arterial line every 5-10 minutes (10 µL per sample) to monitor blood glucose using a validated glucometer. c. Based on the blood glucose reading, begin and adjust the infusion rate of a 20% Dextrose solution to maintain the glucose level at the euglycemic target (e.g., 110 mg/dL). d. The primary goal is to reach a "steady state" where the blood glucose is held constant at the target level by a relatively stable Glucose Infusion Rate (GIR). This typically occurs between t = 60 and t = 120 min. e. During the steady-state period (e.g., at t = 90, 100, 110, and 120 min), collect larger blood samples (50-100 µL) for analysis of plasma insulin and this compound concentrations.
4. Data Analysis a. Calculate the average GIR during the last 30-60 minutes of the clamp. This GIR is the primary measure of the metabolic effect of this compound under the defined insulin conditions. b. Analyze plasma samples to confirm that insulin levels were constant and that this compound reached a steady-state concentration. c. Compare the steady-state GIR between groups receiving different this compound infusion rates or a vehicle control.
Mandatory Visualizations
Caption: this compound signaling pathway in a liver cell to increase glucose output.
Caption: Decision tree for troubleshooting instability in a this compound clamp study.
Caption: Experimental workflow for a pancreatic euglycemic clamp with this compound.
References
- 1. zealandpharma.com [zealandpharma.com]
- 2. profil.com [profil.com]
- 3. Glucose Clamp Techniques: Types and Applications - Analox [analox.com]
- 4. Somatostatin and insulin mediate glucose-inhibited glucagon secretion in the pancreatic α-cell by lowering cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Treatment Over 21 days in Infants with Congenital Hyperinsulinism Results in Glycaemic Stability and Reduces Requirement for Intravenous Glucose | ESPE2022 | 60th Annual ESPE (ESPE 2022) | ESPE Abstracts [abstracts.eurospe.org]
- 6. This compound for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by somatostatin of glucagon and insulin release from the perfused rat pancreas in response to arginine, isoproterenol and theophylline: evidence for a preferential effect on glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Dasiglucagon Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for Dasiglucagon and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
This compound is a glucagon (B607659) analog composed of 29 amino acids, with seven substitutions compared to native glucagon to enhance its stability in aqueous solutions.[1] Like endogenous glucagon, this compound is metabolized through proteolytic degradation in the blood, liver, and kidney.[1][2] In vitro studies have identified nine proteolytic metabolites of this compound in plasma from rats, dogs, and humans, with no human-specific metabolites detected.[2]
Q2: What are the main challenges in analyzing this compound and its metabolites?
The analysis of this compound and its peptide metabolites by LC-MS/MS can present several challenges, including:
-
Poor chromatographic retention: Due to their polar nature.
-
Low sensitivity: Resulting from multiple charge states and non-specific binding.
-
Sample carryover: Leading to inaccurate quantification.
-
Matrix effects: Interference from components in biological samples like plasma.
-
Analyte stability: Degradation during sample collection, storage, and preparation.
Q3: How can I improve the retention of this compound and its metabolites on a reversed-phase column?
To improve retention of polar peptides like this compound and its metabolites, consider the following:
-
Use of ion-pairing agents: Add trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
Optimize gradient elution: A shallower gradient can improve separation and peak shape.
-
Select an appropriate column: A column with a different stationary phase (e.g., C18 with a different bonding) or a longer column might provide better retention.
Q4: What are common sample preparation techniques for this compound in plasma?
Common sample preparation techniques for peptides like this compound in plasma include:
-
Protein Precipitation (PPT): Using organic solvents like acetonitrile (B52724) to remove larger proteins.
-
Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analytes.
-
Immunocapture: Using antibodies specific to this compound or its fragments for highly selective extraction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and its metabolites.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound/Metabolites | - Poor ionization: Suboptimal mass spectrometer source settings. - Analyte degradation: Instability in the biological matrix or during sample preparation. - Non-specific binding: Adsorption to sample vials, pipette tips, or the LC system. - Inefficient extraction: Low recovery from the sample preparation method. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Use protease inhibitors during sample collection and keep samples on ice. - Use low-binding tubes and vials. Consider adding a small amount of a carrier protein like BSA to standards and quality controls. - Evaluate and optimize the extraction procedure (e.g., different SPE sorbents, elution solvents). |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column: Silanol interactions on the stationary phase. - Column overload: Injecting too much sample. - Inappropriate mobile phase pH: Affecting the charge state of the analytes. | - Add an ion-pairing agent like TFA to the mobile phase. - Reduce the injection volume or dilute the sample. - Adjust the mobile phase pH to be at least 2 pH units away from the isoelectric point of the analytes. |
| High Background or Matrix Effects | - Insufficient sample cleanup: Co-elution of interfering substances from the biological matrix. - Contamination from reagents or labware. | - Improve the sample preparation method (e.g., use a more selective SPE protocol). - Use high-purity solvents and reagents. - Perform a blank injection of the mobile phase to check for system contamination. |
| Sample Carryover | - Adsorption of analytes to the injector, column, or other parts of the LC system. - Insufficient needle wash. | - Use a stronger needle wash solution containing a higher percentage of organic solvent and/or acid. - Optimize the wash procedure (e.g., increase wash volume and/or time). - If carryover persists, consider a different column or injector. |
| Inconsistent Retention Times | - Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile component. - Column degradation: Loss of stationary phase or blockage. - Fluctuations in column temperature. | - Prepare fresh mobile phase daily and keep bottles tightly capped. - Use a guard column and filter samples to protect the analytical column. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for this compound Quantification
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites should be determined by direct infusion of standards.
-
Source Parameters: Optimized for maximum signal intensity of this compound (e.g., spray voltage, gas temperatures, and gas flows).
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound from a study in adults with Type 1 Diabetes.
| Parameter | Value | Unit |
| Tmax (Time to maximum concentration) | ~35 | minutes |
| Cmax (Maximum concentration) | ~5110 | pg/mL |
| Half-life (t½) | ~30 | minutes |
| Apparent Volume of Distribution (Vd/F) | 47-57 | L |
Data obtained from subcutaneous administration of 0.6 mg this compound.[1][3]
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for LC-MS/MS analysis of peptides.
Caption: this compound's mechanism of action signaling pathway.
References
Technical Support Center: Dasiglucagon in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Dasiglucagon in various animal species. The following information is intended to facilitate the design and execution of preclinical experiments and to offer solutions to potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native glucagon (B607659)?
A1: this compound is a stable glucagon analog. It is a peptide comprised of 29 amino acids, with seven substitutions compared to native glucagon.[1] These modifications enhance its physical and chemical stability in an aqueous solution, eliminating the need for reconstitution before administration.[1][2] Despite these changes, this compound maintains specificity for the glucagon receptor and has a potency comparable to that of native glucagon.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a glucagon receptor agonist.[4] It increases blood glucose concentration by activating glucagon receptors in the liver, which stimulates the breakdown of glycogen (B147801) (glycogenolysis) and the production of glucose from non-carbohydrate sources (gluconeogenesis).[4] For this compound to be effective, sufficient hepatic glycogen stores are necessary.[4]
Q3: In which animal species has this compound been studied?
A3: Preclinical studies with this compound have been conducted in mice, rats, rabbits, and dogs.[4] These studies have evaluated its pharmacology, toxicology, and pharmacokinetics.
Q4: How is this compound administered in animal studies?
A4: In most preclinical studies, this compound is administered via subcutaneous (SC) injection.[4]
Q5: What are the reported pharmacokinetic properties of this compound in animals?
A5: this compound is rapidly absorbed after subcutaneous administration in mice, rats, and dogs, with peak plasma concentrations reached within 10 to 40 minutes.[4] It has a relatively short half-life and its bioavailability is reported to be 2 to 3 times higher than that of native glucagon in these species.[4]
Troubleshooting Guide
Issue 1: Variable or suboptimal glycemic response to this compound.
-
Potential Cause: Insufficient hepatic glycogen stores.
-
Troubleshooting: Ensure animals are adequately fed and not in a prolonged state of fasting prior to the experiment, unless it is a specific requirement of the study design. Animals in states of starvation may not have adequate liver glycogen for this compound to exert its full effect.
-
-
Potential Cause: Species-specific differences in glucagon receptor sensitivity.
-
Troubleshooting: The in vitro potency of this compound at rat and mouse glucagon receptors has been reported to be 2- to 4-fold lower than at human receptors.[4] This may necessitate dose adjustments when translating from in vitro to in vivo studies in these species. It is recommended to perform a dose-response study in the chosen animal model to determine the optimal effective dose.
-
-
Potential Cause: Incorrect dose calculation or administration.
-
Troubleshooting: Double-check all dose calculations, especially when converting from human equivalent doses or between species (see Table 3 for dose conversion factors). Ensure proper subcutaneous injection technique to guarantee the full dose is delivered.
-
Issue 2: Unexpected adverse effects observed in study animals.
-
Potential Cause: Known pharmacological effects of glucagon receptor agonism.
-
Troubleshooting: In dogs, single doses of this compound at clinically relevant exposures have been shown to cause an increase in heart rate, as well as gastrointestinal effects like diarrhea and vomiting.[4] Monitor cardiovascular parameters and observe for gastrointestinal distress, especially in canine studies. Consider these potential effects when designing monitoring protocols and interpreting results.
-
-
Potential Cause: Immunogenicity.
-
Troubleshooting: The formation of anti-drug antibodies (ADAs) against this compound has been observed in mice, rats, and dogs, with a higher frequency in rodents.[4] While these ADAs did not appear to significantly affect the pharmacodynamic activity in short-term studies, chronic dosing in rats did show an increase in exposure at the end of the study, suggesting a potential impact of sustained antibody response.[4] If conducting long-term studies, consider including assessments for immunogenicity.
-
Issue 3: Difficulty in establishing a reliable hypoglycemia model.
-
Potential Cause: Incorrect insulin (B600854) dosage for the chosen species and strain.
-
Troubleshooting: The dose of insulin required to induce hypoglycemia can vary significantly between species and even between different strains of the same species. Refer to established protocols for insulin-induced hypoglycemia in your specific animal model (see Experimental Protocols section). It is advisable to conduct a pilot study to determine the optimal insulin dose that induces the desired level of hypoglycemia without causing excessive stress or mortality.
-
-
Potential Cause: Anesthesia-induced hyperglycemia.
-
Troubleshooting: Some anesthetics can cause a transient increase in blood glucose, which may interfere with the induction of hypoglycemia. Whenever possible, perform procedures on conscious animals. If anesthesia is necessary, choose an agent with minimal impact on glucose metabolism and allow for a stabilization period before inducing hypoglycemia.
-
Data Presentation
Table 1: Summary of this compound Pharmacodynamics in Animal Models
| Species | Model | This compound Dose | Key Findings | Reference |
| Rat | Insulin-induced hypoglycemia | Single SC doses | Rapid, dose-related increase in blood glucose, maximal effect at 20-30 minutes. | [4] |
| Rat & Dog | Normoglycemic | Chronic daily SC doses | Dose-dependent increases in glucose and insulin. | [4] |
| Dog | Normoglycemic | Single SC dose | Increased heart rate, diarrhea, and vomiting at clinically relevant exposures. | [4] |
Table 2: Summary of this compound Toxicology Studies in Animals
| Species | Duration | Doses | No Observed Adverse Effect Level (NOAEL) | Key Observations | Reference |
| Rat | 26 weeks (daily SC) | 0.5, 2, 8 mg/kg/day | Not explicitly stated in the provided snippets | Increased liver and kidney weights. | [4] |
| Dog | 39 weeks (daily SC) | 0.02, 0.1, 0.3 mg/kg/day | Not explicitly stated in the provided snippets | Increased heart rate at 0.1 and 0.3 mg/kg/day. Increased liver and kidney weights. | [4] |
| Rabbit | Organogenesis (daily SC) | 0.1, 0.3, 1 mg/kg/day | 0.1 mg/kg/day | No adverse fetal developmental effects at 7 times the human exposure. | [4] |
| Rat | Organogenesis (daily SC) | 2, 10, 24 mg/kg/day | 24 mg/kg/day | No teratogenic effects up to 709 times the human exposure. | [4] |
Table 3: Dose Conversion Between Species Based on Body Surface Area
To calculate the Human Equivalent Dose (HED) from an animal dose, use the following formula: HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
To calculate the Animal Equivalent Dose (AED) from a human dose, use the following formula: AED (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)
| Species | Body Weight (kg) | Km (Body Surface Area to Weight Ratio) |
| Human | 60 | 37 |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Pig (miniature) | 40 | 35 |
| Non-human primate (Cynomolgus) | 3 | 12 |
Note: These are general conversion factors and may need to be adjusted based on the specific characteristics of the drug and the animal model.
Experimental Protocols
Protocol 1: Insulin-Induced Hypoglycemia and this compound Efficacy in Rodents (Rat/Mouse)
-
Animal Preparation:
-
Use adult male or female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, CD-1).
-
House animals individually and allow them to acclimate for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Induction of Hypoglycemia:
-
Fast animals for a short period (e.g., 4-6 hours) to standardize baseline glucose levels.
-
Administer a single intraperitoneal (IP) or subcutaneous (SC) injection of regular human insulin.
-
Rat: Typical dose range is 0.5-2.0 U/kg.
-
Mouse: Typical dose range is 0.75-1.5 U/kg.
-
-
The exact dose of insulin should be optimized in a pilot study to achieve a target blood glucose level of <60 mg/dL without inducing severe distress or seizures.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (before insulin), and at regular intervals (e.g., 15, 30, 45, 60 minutes) after insulin administration to confirm hypoglycemia.
-
Use a calibrated glucometer for rapid blood glucose measurements.
-
-
This compound Administration:
-
Once hypoglycemia is confirmed (blood glucose <60 mg/dL), administer this compound or vehicle control via subcutaneous injection.
-
A dose-response study is recommended. Suggested starting doses for rodents could range from 10 to 100 µg/kg, to be optimized based on the specific research question.
-
-
Efficacy Assessment:
-
Continue to monitor blood glucose at frequent intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, 120 minutes) after this compound administration.
-
Key efficacy endpoints include:
-
Time to achieve a blood glucose increase of ≥20 mg/dL from the hypoglycemic baseline.
-
Time to reach normoglycemia (e.g., blood glucose >70 mg/dL).
-
Area under the curve (AUC) for the change in blood glucose from baseline.
-
-
Protocol 2: General Considerations for this compound Studies in Larger Animals (Pigs and Non-Human Primates)
-
Model Selection:
-
Domestic swine and miniature pigs are suitable models due to their physiological similarities to humans.
-
Non-human primates, such as Cynomolgus or Rhesus macaques, provide a closer phylogenetic model to humans.
-
-
Induction of Hypoglycemia:
-
Insulin-induced hypoglycemia can be achieved via intravenous (IV) infusion of insulin to allow for precise control of the hypoglycemic state. This is often performed under anesthesia.
-
-
This compound Administration and Dosing:
-
Subcutaneous administration is the most common route.
-
Dose-finding studies are crucial. Based on human doses and interspecies scaling, initial exploratory doses could be in the range of 1-10 µg/kg.
-
-
Monitoring:
-
Frequent blood sampling is necessary to characterize the pharmacokinetic and pharmacodynamic profiles.
-
Cardiovascular monitoring (heart rate, blood pressure) is particularly important in non-human primates and dogs due to the known effects of glucagon receptor agonists.
-
Mandatory Visualization
Caption: this compound signaling pathway in a hepatocyte.
Caption: General experimental workflow for this compound efficacy testing.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Insulin-induced Hypoglycemia in Patients with Type 1 Diabetes Mellitus: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Fast Acting Glucagon for Recovery from Hypoglycemia, a Life-Threatening Situation: Nasal Powder and Injected Stable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Dasiglucagon vs. Native Glucagon: A Comparative Guide to Hypoglycemia Reversal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dasiglucagon and native glucagon (B607659) for the treatment of severe hypoglycemia. It synthesizes data from clinical trials and pharmacokinetic/pharmacodynamic studies to evaluate their performance, supported by detailed experimental methodologies.
Executive Summary
Severe hypoglycemia is a critical and potentially life-threatening complication of diabetes management. The timely administration of glucagon is paramount in reversing its effects. For decades, native glucagon has been the standard of care, but its inherent instability in solution necessitates reconstitution prior to administration, a significant barrier in an emergency setting. This compound, a novel glucagon analog, was developed to overcome this limitation. It is a ready-to-use aqueous formulation with enhanced stability.
Clinical evidence demonstrates that this compound offers a rapid and effective reversal of hypoglycemia, with a performance profile comparable, and in some aspects, potentially superior to reconstituted native glucagon. Its primary advantage lies in its user-friendly, pre-filled autoinjector or syringe, eliminating the need for reconstitution and potentially reducing the time to treatment.
Efficacy in Reversing Hypoglycemia
Phase 3 clinical trials have rigorously evaluated the efficacy of this compound in comparison to reconstituted native glucagon and placebo in adults and children with type 1 diabetes experiencing insulin-induced hypoglycemia. The primary endpoint in these studies was the time to plasma glucose recovery, typically defined as an increase of ≥20 mg/dL from the point of hypoglycemia.
Key Efficacy Findings:
-
Speed of Recovery: this compound demonstrated a rapid onset of action, with a median time to plasma glucose recovery of approximately 10 minutes.[1][2] This was comparable to the 12-minute median recovery time observed with reconstituted native glucagon.[1][2] Both were significantly faster than placebo, which had a median recovery time of 30 to 40 minutes.[1][2]
-
Successful Recovery Rates: A very high percentage of participants treated with this compound achieved plasma glucose recovery. In a key phase 3 trial, 99% of participants in the this compound group recovered within 15 minutes, similar to the 95% recovery rate in the reconstituted glucagon group.[1][2] This was vastly superior to the 2% recovery rate with placebo within the same timeframe.[1]
-
Glucose Response: this compound produced a robust and sustained increase in plasma glucose levels, comparable to that of native glucagon.[3][4]
Quantitative Efficacy Data
| Efficacy Endpoint | This compound (0.6 mg) | Reconstituted Native Glucagon (1 mg) | Placebo |
| Median Time to Plasma Glucose Recovery (minutes) | 10[1][2] | 12[1][2] | 30-40[1][2] |
| Participants Achieving Recovery within 15 minutes (%) | 99%[1][2] | 95%[1][2] | 2%[1] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) and pharmacodynamic (PD) studies have elucidated the absorption, distribution, metabolism, and excretion profiles of this compound in comparison to native glucagon.
-
Absorption and Bioavailability: this compound is rapidly absorbed after subcutaneous injection, with a time to maximum concentration (Tmax) of approximately 35 minutes.[3] While native glucagon has a slightly faster Tmax of around 20 minutes, this compound exhibits a longer plasma elimination half-life.[3]
-
Mechanism of Action: this compound is a glucagon receptor agonist.[] Like native glucagon, it binds to glucagon receptors, primarily on hepatocytes. This binding activates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[][6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn stimulates glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), ultimately raising blood glucose levels.[][6][7]
Glucagon Receptor Signaling Pathway
Caption: Glucagon Signaling Pathway in Hepatocytes.
Stability and Formulation
A key differentiator between this compound and native glucagon is their stability in aqueous solution.
-
Native Glucagon: Native glucagon is highly unstable in liquid form, prone to fibrillation and the formation of amyloid-like structures, which renders it inactive.[8] This necessitates its formulation as a lyophilized powder that must be reconstituted with a sterile diluent immediately before injection. This multi-step process can be challenging and prone to errors, especially in a stressful emergency situation.
-
This compound: this compound is a glucagon analog with seven amino acid substitutions that enhance its solubility and stability in an aqueous solution.[8] This allows it to be formulated as a ready-to-use liquid in a pre-filled syringe or autoinjector, eliminating the need for reconstitution.
Safety and Tolerability
The safety profiles of this compound and reconstituted native glucagon are generally similar.
-
Common Adverse Events: The most frequently reported adverse events for both drugs are nausea and vomiting, which are known side effects of glucagon administration.[1][2] Other reported side effects include headache and injection site reactions.
-
Serious Adverse Events: Serious adverse events are rare for both treatments.
Quantitative Safety Data
| Adverse Event | This compound (0.6 mg) | Reconstituted Native Glucagon (1 mg) | Placebo |
| Nausea (%) | ~40-60% | ~40-60% | Lower incidence |
| Vomiting (%) | ~20-30% | ~20-30% | Lower incidence |
| Headache (%) | Variable | Variable | Variable |
Note: Incidence rates can vary between studies.
Experimental Protocols
Insulin-Induced Hypoglycemia Clamp
The majority of clinical trials comparing this compound and native glucagon utilize the hyperinsulinemic-hypoglycemic clamp technique to induce a controlled state of hypoglycemia.
Detailed Methodology:
-
Participant Preparation: Participants typically fast overnight. Their usual insulin (B600854) therapy is withheld for a specified period before the procedure.
-
Insulin Infusion: A continuous intravenous infusion of regular human insulin is administered to lower blood glucose levels. The infusion rate is often variable and adjusted to achieve a target blood glucose range.
-
Glucose Monitoring: Plasma glucose is monitored frequently (e.g., every 5-10 minutes) using a glucose analyzer.
-
Induction of Hypoglycemia: The insulin infusion continues until the plasma glucose reaches a predefined hypoglycemic threshold (e.g., <60 mg/dL or within a range of 45-60 mg/dL).[1]
-
Drug Administration: Once the target hypoglycemia is achieved and stable for a short period, the investigational drug (this compound, native glucagon, or placebo) is administered via subcutaneous injection. The insulin infusion is typically stopped just prior to or at the time of drug administration.
-
Post-Dose Monitoring: Plasma glucose levels are monitored frequently post-dose to determine the time to recovery. Blood samples are also collected at predefined intervals for pharmacokinetic and pharmacodynamic analysis.
-
Rescue: Intravenous glucose is readily available to be administered if the participant's blood glucose does not recover within a specified timeframe or if they experience severe hypoglycemic symptoms.
Pharmacokinetic Analysis
-
This compound Quantification: Plasma concentrations of this compound are typically determined using a validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.[3]
-
Native Glucagon Quantification: Plasma concentrations of native glucagon are often measured using a validated radioimmunoassay (RIA).[3]
Phase 3 Clinical Trial Workflow
Caption: Phase 3 Clinical Trial Workflow.
Conclusion
This compound represents a significant advancement in the emergency treatment of severe hypoglycemia. While its efficacy and safety are comparable to reconstituted native glucagon, its primary advantage is its ready-to-use formulation. This eliminates the potential for delays and errors associated with reconstitution, which is a critical factor in an emergency situation. For researchers and drug development professionals, the development of this compound highlights the importance of formulation and delivery systems in improving the clinical utility of established therapeutic agents. The robust clinical trial data and well-defined mechanism of action provide a strong foundation for its use in the management of diabetes.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. news-medical.net [news-medical.net]
- 7. cusabio.com [cusabio.com]
- 8. This compound for the Treatment of Insulin-induced Hypoglycemia in Patients with Type 1 Diabetes Mellitus: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dasiglucagon and Other Glucagon Analogs for Severe Hypoglycemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of dasiglucagon, a next-generation glucagon (B607659) analog, with other available glucagon formulations for the treatment of severe hypoglycemia. The information is supported by data from clinical trials to aid in research and development decisions.
Introduction to Glucagon Analogs
Severe hypoglycemia is a critical and potentially life-threatening condition for individuals with diabetes. The primary treatment is the administration of glucagon, a hormone that raises blood glucose levels by stimulating glycogenolysis in the liver.[1][2] Traditional glucagon formulations require reconstitution from a lyophilized powder before injection, which can be a barrier to timely and accurate administration in an emergency setting.[3][4]
To address this challenge, several stable, ready-to-use glucagon analogs have been developed. This compound is a novel glucagon analog with seven amino acid substitutions that increase its stability in an aqueous solution, allowing for a pre-filled syringe or auto-injector presentation.[4][5] This guide focuses on the comparative efficacy of this compound against other glucagon formulations, primarily reconstituted glucagon, based on available clinical trial data.
Mechanism of Action
This compound, like endogenous glucagon and other glucagon analogs, acts as an agonist at the glucagon receptor, which is primarily expressed in the liver.[2][5] Binding to this G-protein coupled receptor initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP).[1][6] This, in turn, activates protein kinase A (PKA), which stimulates the breakdown of glycogen (B147801) (glycogenolysis) and the synthesis of glucose from non-carbohydrate sources (gluconeogenesis), ultimately leading to the release of glucose into the bloodstream and an increase in blood glucose levels.[1][7][8] The efficacy of this compound is dependent on adequate hepatic glycogen stores.[7][9]
Figure 1: Glucagon Signaling Pathway.
Comparative Efficacy in Severe Hypoglycemia
Clinical trials have demonstrated that this compound is a rapid and effective treatment for severe hypoglycemia. The primary endpoint in these studies is typically the time to plasma glucose recovery, often defined as an increase of ≥20 mg/dL from baseline without the need for intravenous glucose.[10][11]
Table 1: Time to Plasma Glucose Recovery in Adults with Type 1 Diabetes
| Treatment Group | Median Time to Recovery (minutes) [95% CI] | Reference(s) |
| This compound (0.6 mg) | 10[12][12] | [10][11][13] |
| Reconstituted Glucagon (1 mg) | 12[12][14] | [10][11][13] |
| Placebo | 40[15][16] | [10][11][13] |
Table 2: Proportion of Adult Patients Achieving Plasma Glucose Recovery
| Time Point | This compound (0.6 mg) | Reconstituted Glucagon (1 mg) | Placebo | Reference(s) |
| Within 10 minutes | 65% | 49% | <2% | [10] |
| Within 15 minutes | 99% | 95% | 2% | [10][11][13] |
| Within 20 minutes | 99% | 98% | <18% | [10] |
In a pediatric study involving children and adolescents (ages 6 to 17) with type 1 diabetes, this compound also demonstrated rapid efficacy.[17][18]
Table 3: Time to Plasma Glucose Recovery in Pediatric Patients (Ages 6-17) with Type 1 Diabetes
| Treatment Group | Median Time to Recovery (minutes) [95% CI] | Reference(s) | | :--- | :--- | :--- | :--- | | this compound (0.6 mg) | 10[14][19] |[17][18] | | Reconstituted Glucagon (dose per label) | 10[14][19] |[17][18] | | Placebo | 30 [20, upper limit not estimable] |[18] |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is rapidly absorbed after subcutaneous injection.[4] While the time to maximum plasma concentration (Tmax) may be slightly longer for this compound compared to reconstituted glucagon (approximately 35 minutes vs. 20 minutes), the time to clinically meaningful pharmacodynamic effect (glucose recovery) is very similar.[2][4] this compound has a slightly longer plasma half-life of about 30 minutes.[2][7][19]
Safety and Tolerability
The safety profile of this compound is comparable to that of reconstituted glucagon.[10][11] The most frequently reported adverse events are nausea and vomiting, which are expected side effects of glucagon administration.[10][13][20]
Table 4: Common Adverse Events in Adults (% of patients)
| Adverse Event | This compound (0.6 mg) | Reconstituted Glucagon (1 mg) | Placebo | Reference(s) |
| Nausea | 55% | 53% | 7% | [20] (from NCT03378635) |
| Vomiting | 23% | 19% | 2% | [20] (from NCT03378635) |
| Headache | ≥2% | ≥2% | ≥2% | [13] |
| Diarrhea | ≥2% | ≥2% | ≥2% | [13] |
| Injection Site Pain | ≥2% | ≥2% | ≥2% | [13] |
Comparison with Other Novel Glucagon Analogs
Direct head-to-head trials comparing this compound with other ready-to-use glucagon products like nasal glucagon (Baqsimi) and a stable liquid glucagon injection (Gvoke) are limited. However, an indirect treatment comparison suggested that while all three are highly effective, there may be some differences.[21] For instance, one analysis indicated that nasal glucagon might have a slightly faster mean time to treatment success compared to the Gvoke injection in a pooled population of adults.[21] Another report suggested that subcutaneous this compound may raise blood glucose levels faster than intranasal glucagon.[20] It is important to note that these are not direct comparisons and should be interpreted with caution.
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials. A typical experimental workflow for these studies is as follows:
Figure 2: Phase 3 Clinical Trial Workflow.
Key Methodological Details from a Phase 3 Trial (NCT03378635): [10][11][22]
-
Participants: 170 adult participants with type 1 diabetes.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Intervention: Participants were randomized in a 2:1:1 ratio to receive a single subcutaneous dose of 0.6 mg this compound, placebo, or 1 mg reconstituted glucagon.
-
Procedure: Hypoglycemia was induced in a controlled clinical setting via an intravenous insulin (B600854) infusion. Once plasma glucose reached a predefined low level, the study drug was administered.
-
Primary Endpoint: Time to plasma glucose recovery, defined as the first increase in plasma glucose of ≥20 mg/dL from baseline without the need for rescue intravenous glucose.
-
Reference: Reconstituted lyophilized glucagon was included as a reference comparator.
Other Investigational Uses
Beyond severe hypoglycemia, this compound is also being investigated for other indications, including:
-
Congenital Hyperinsulinism (CHI): Studies have explored the use of continuous subcutaneous this compound infusion to reduce the need for intravenous glucose in infants and children with CHI.[12][23][24]
-
Mini-Dose for Hypoglycemia Prevention: Research is underway to evaluate the efficacy of mini-doses of this compound for the prevention and treatment of non-severe hypoglycemia, potentially reducing carbohydrate consumption for corrections.[15][25]
-
Post-Bariatric Hypoglycemia: this compound has been studied for its ability to correct hypoglycemia following gastric bypass surgery.[26]
Conclusion
This compound represents a significant advancement in the treatment of severe hypoglycemia, offering a rapid and effective ready-to-use solution that eliminates the need for reconstitution.[10] Clinical data robustly supports its efficacy and safety, which are comparable to traditional reconstituted glucagon.[10][11] Its stable aqueous formulation provides a reliable and convenient option for patients and caregivers, potentially reducing delays in treatment during critical hypoglycemic events.[3][4] Further research, including direct head-to-head trials with other novel glucagon analogs, will be valuable in further defining its comparative position in the evolving landscape of hypoglycemia management.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Stable Liquid Glucagon: Beyond Emergency Hypoglycemia Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. publications.aap.org [publications.aap.org]
- 8. cusabio.com [cusabio.com]
- 9. drugs.com [drugs.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zealandpharma.com [zealandpharma.com]
- 13. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 14. news-medical.net [news-medical.net]
- 15. Low doses of this compound consistently increase plasma glucose levels from hypoglycaemia and euglycaemia in people with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a next-generation ready-to-use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: an effective medicine for severe hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Systematic Literature Review and Indirect Treatment Comparison of Three Ready-to-Use Glucagon Treatments for Severe Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hcplive.com [hcplive.com]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. type1better.com [type1better.com]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. diabetesjournals.org [diabetesjournals.org]
Head-to-Head Clinical Trial of Dasiglucagon and Reconstituted Glucagon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dasiglucagon and reconstituted glucagon (B607659), focusing on their performance in head-to-head clinical trials for the treatment of severe hypoglycemia. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of diabetes management.
Executive Summary
This compound, a novel glucagon analog, has been developed as a ready-to-use aqueous formulation, offering a potential advantage over the traditional reconstituted glucagon which requires several steps to prepare before administration. Clinical trials have demonstrated that this compound is effective and safe for the treatment of severe hypoglycemia, with a performance profile comparable to that of reconstituted glucagon. This guide will delve into the quantitative data, experimental protocols, and underlying biological pathways to provide a comprehensive comparison.
Data Presentation
The following tables summarize the key quantitative data from a pivotal Phase 3 randomized, double-blind clinical trial comparing this compound to reconstituted glucagon in adults with type 1 diabetes.[1][2][3][4][5]
Table 1: Efficacy Outcomes
| Endpoint | This compound (0.6 mg) | Reconstituted Glucagon (1 mg) | Placebo |
| Median Time to Plasma Glucose Recovery (minutes) | 10[1][3][5] | 12[1][3][5] | 40[1][3][5] |
| Participants Achieving Recovery at 10 minutes (%) | 75% | 49% | 0% |
| Participants Achieving Recovery at 15 minutes (%) | 99%[1][3][5] | 95%[1][3][5] | 2%[1][3][5] |
| Participants Achieving Recovery at 20 minutes (%) | 100% | 98% | 16% |
Plasma glucose recovery was defined as an increase of ≥20 mg/dL from baseline without rescue intravenous glucose.[1][2][3][4][5]
Table 2: Safety Outcomes (Most Common Adverse Events)
| Adverse Event | This compound (n=84) | Reconstituted Glucagon (n=43) | Placebo (n=43) |
| Nausea | 42% | 47% | 7% |
| Vomiting | 20% | 19% | 2% |
| Headache | 11% | 14% | 7% |
Experimental Protocols
The data presented above was primarily generated from a randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial (NCT03378635).[2]
Key Methodologies
1. Participant Population:
2. Randomization and Blinding:
-
Participants were randomly assigned in a 2:1:1 ratio to receive a single subcutaneous dose of:
-
The trial was double-blinded, meaning neither the participants nor the investigators knew which treatment was being administered.
3. Insulin-Induced Hypoglycemia (Hyperinsulinemic-Hypoglycemic Glucose Clamp):
-
The hyperinsulinemic-hypoglycemic clamp technique is the gold standard for inducing and maintaining a specific level of hypoglycemia under controlled conditions.[6][7]
-
Procedure:
-
Participants are fasted overnight.[7]
-
An intravenous (IV) line is inserted for insulin (B600854) and glucose infusion, and another line is placed in the contralateral hand (often heated to "arterialize" the venous blood) for blood sampling.
-
A continuous infusion of insulin is initiated to suppress endogenous glucose production and stimulate glucose uptake by peripheral tissues, thereby lowering blood glucose levels.[7][8]
-
Plasma glucose is monitored frequently (e.g., every 5 minutes).[9]
-
A variable infusion of 20% dextrose is adjusted to achieve and maintain a target hypoglycemic plateau (e.g., <54 mg/dL).[7]
-
Once the target hypoglycemia is maintained for a specified duration, the investigational product (this compound, reconstituted glucagon, or placebo) is administered subcutaneously.
-
Blood sampling continues to measure the time to plasma glucose recovery.
-
4. Primary Endpoint:
-
The primary endpoint was the time to plasma glucose recovery, defined as the first plasma glucose increase of ≥20 mg/dL from the level at the time of investigational product administration, without the need for rescue intravenous glucose.[1][2][3][4][5]
Mandatory Visualizations
Glucagon Signaling Pathway
Caption: Glucagon Signaling Pathway in a Hepatocyte.
Explanation of the Pathway: this compound, like endogenous glucagon, acts as an agonist at the glucagon receptor, a G-protein coupled receptor (GPCR) on the surface of liver cells (hepatocytes).[10][11][12] This binding activates a Gs protein, which in turn activates adenylyl cyclase.[11][13] Adenylyl cyclase converts ATP to cyclic AMP (cAMP), a second messenger.[11][14] Elevated cAMP levels activate Protein Kinase A (PKA).[11][13] PKA then phosphorylates key enzymes involved in two main processes:
-
Glycogenolysis: The breakdown of stored glycogen (B147801) into glucose.[11][13]
-
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.[13] The resulting glucose is then released into the bloodstream, raising blood glucose levels and counteracting hypoglycemia.
Experimental Workflow of the Head-to-Head Clinical Trial
Caption: Experimental Workflow of a Head-to-Head Trial.
Conclusion
Head-to-head clinical trials demonstrate that this compound is a rapid and effective treatment for severe, insulin-induced hypoglycemia in individuals with type 1 diabetes.[1][3] Its efficacy in terms of time to plasma glucose recovery is comparable to that of reconstituted glucagon.[1][3] The safety profile of this compound is also similar to reconstituted glucagon, with the most common adverse events being nausea and vomiting.[1][3] The primary advantage of this compound lies in its ready-to-use formulation, which eliminates the need for reconstitution, a process that can be challenging and prone to errors in an emergency situation. This feature may offer a significant benefit in real-world settings for the management of severe hypoglycemia.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. hcplive.com [hcplive.com]
- 5. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 6. Hyperinsulinaemic–hypoglycaemic glucose clamps in human research: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prosciento.com [prosciento.com]
- 8. blog.profil.com [blog.profil.com]
- 9. ppd.com [ppd.com]
- 10. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. What is this compound used for? [synapse.patsnap.com]
Dasiglucagon: A Potent and Stable Glucagon Analog for Rapid Glycemic Control
A comprehensive comparison of Dasiglucagon's potency and efficacy against the native glucagon (B607659) standard, supported by experimental data for researchers, scientists, and drug development professionals.
This compound, a novel glucagon analog, has emerged as a critical therapeutic agent for the management of severe hypoglycemia. Its unique structural modifications enhance its chemical and physical stability in an aqueous solution, overcoming a significant limitation of reconstituted native glucagon. This guide provides an objective comparison of this compound's potency against known glucagon standards, presenting key experimental data and methodologies to validate its efficacy.
In Vitro Potency: Comparable to Native Glucagon
Preclinical evaluations have consistently demonstrated that this compound exhibits a potency comparable to that of native glucagon at the human glucagon receptor (GCGR).[1][2] As a glucagon receptor agonist, this compound mimics the physiological action of endogenous glucagon by binding to and activating GCGRs, primarily in the liver.[3] This interaction initiates a signaling cascade that leads to an increase in blood glucose concentration through the stimulation of glycogenolysis and gluconeogenesis.[3]
While specific quantitative in vitro data on receptor binding affinity (e.g., Ki or IC50 values) and cAMP stimulation potency (e.g., EC50 values) from head-to-head comparative studies are not extensively detailed in publicly available literature, regulatory documents affirm its comparable in vitro potency at human glucagon receptors.[4] Studies have shown no off-target activity at over 239 other G-protein coupled receptors, highlighting its specificity for the glucagon receptor.[4]
Clinical Efficacy: Rapid and Robust Glycemic Response
Extensive clinical trials have validated the efficacy of this compound in reversing severe hypoglycemia, demonstrating a rapid and sustained increase in plasma glucose levels that is comparable, and in some aspects superior, to reconstituted glucagon.
Time to Plasma Glucose Recovery
A key metric in the treatment of severe hypoglycemia is the time to plasma glucose recovery. Multiple phase 3 clinical trials in adults, children, and adolescents with type 1 diabetes have shown that a single subcutaneous dose of 0.6 mg this compound results in a median time to plasma glucose recovery of approximately 10 minutes.[2][5][6] This performance is similar to that of a 1.0 mg dose of reconstituted glucagon and significantly faster than placebo, which typically shows a median recovery time of 30 to 40 minutes.[2][5][6]
| Parameter | This compound (0.6 mg) | Reconstituted Glucagon (1.0 mg) | Placebo |
| Median Time to Plasma Glucose Recovery (minutes) | 10[2][5] | 10 - 12[2][5] | 30 - 40[2][5] |
| Participants Achieving Recovery within 15 minutes | 99%[2][6] | 95%[2] | 2%[2] |
Plasma glucose recovery is defined as the first increase in plasma glucose of ≥20 mg/dL without rescue intravenous glucose.
Mean Plasma Glucose Increase
This compound consistently demonstrates a robust and sustained increase in plasma glucose levels. In a phase 3 trial with adults, the mean plasma glucose increase from baseline at 30 minutes post-injection was 90.9 mg/dL for this compound, compared to 88.5 mg/dL for reconstituted glucagon and 19.1 mg/dL for placebo.[2] Similarly, in a pediatric study, the mean plasma glucose increase at 30 minutes was 98.2 mg/mL with this compound versus 84.4 mg/mL with glucagon.[7]
| Time Point | This compound (0.6 mg) Mean PG Increase (mg/dL) | Reconstituted Glucagon (1.0 mg) Mean PG Increase (mg/dL) |
| 30 minutes (Adults) | 90.9[2] | 88.5[2] |
| 30 minutes (Pediatrics) | 98.2[7] | 84.4[7] |
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound, like native glucagon, involves the activation of the glucagon receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade mediated by cyclic AMP (cAMP).
The potency of this compound can be validated through in vitro assays that measure its ability to bind to the glucagon receptor and stimulate the production of the second messenger, cAMP.
Experimental Protocols
Glucagon Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki or IC50) of this compound for the glucagon receptor compared to a known glucagon standard.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human glucagon receptor (hGCGR).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with BSA and protease inhibitors) is used for the binding reaction.
-
Radioligand: A radiolabeled glucagon analog (e.g., [125I]-Glucagon) is used as the tracer.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound or the glucagon standard.
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the potency (EC50) of this compound in stimulating intracellular cAMP production via the glucagon receptor.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 or CHO) stably expressing the hGCGR is cultured under standard conditions.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and increasing concentrations of this compound or the glucagon standard.
-
Incubation: The cells are incubated for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based biosensor assay.[8][9][10]
-
Data Analysis: The data are plotted as cAMP concentration versus agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound has been rigorously evaluated and validated as a potent glucagon receptor agonist. Its in vitro potency is comparable to native glucagon, and extensive clinical data demonstrates its rapid and effective action in reversing severe hypoglycemia. The enhanced stability of its aqueous formulation offers a significant practical advantage over reconstituted glucagon, potentially improving the ease of use and reliability of treatment in emergency situations. The experimental workflows and data presented provide a solid foundation for researchers and drug development professionals to understand and further investigate the pharmacological properties of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound, a next-generation ready-to-use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor [mdpi.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dasiglucagon: A Comparative Analysis of its Cross-Reactivity with Other Peptide Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dasiglucagon's cross-reactivity with other key peptide hormone receptors, including those for glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and secretin. The information is compiled from publicly available pharmacological data and regulatory documents to aid in research and drug development.
This compound, a novel and stable analog of human glucagon (B607659), is designed for the rapid treatment of severe hypoglycemia. Its high specificity for the glucagon receptor is a critical attribute, minimizing the potential for off-target effects. This guide delves into the experimental evidence supporting this selectivity.
High Selectivity of this compound for the Glucagon Receptor
Pharmacological studies have demonstrated that this compound is a potent and highly selective agonist for the glucagon receptor (GCGR). A comprehensive in vitro screening of this compound against a panel of 239 G-protein coupled receptors (GPCRs) revealed no significant off-target activity.[1][2] This broad assessment suggests a lack of clinically relevant cross-reactivity with other peptide hormone receptors.[2]
Summary of Cross-Reactivity Data
The following table summarizes the available information on the cross-reactivity of this compound with other peptide hormone receptors.
| Receptor Family | Representative Receptors | This compound Cross-Reactivity | Supporting Evidence |
| Glucagon Receptor Family (Class B GPCRs) | Glucagon Receptor (GCGR) | Primary Agonist | Potency comparable to native glucagon.[3] |
| Glucagon-Like Peptide-1 Receptor (GLP-1R) | No significant activity reported. | Part of a comprehensive screening of 239 GPCRs with no identified off-target activity.[1][2] | |
| Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) | No significant activity reported. | Part of a comprehensive screening of 239 GPCRs with no identified off-target activity.[1][2] | |
| Secretin Receptor Family (Class B GPCRs) | Secretin Receptor (SCTR) | No significant activity reported. | Part of a comprehensive screening of 239 GPCRs with no identified off-target activity.[1][2] |
Signaling Pathway and Cross-Reactivity Assessment
The diagram below illustrates the signaling pathway of the glucagon receptor and the points at which cross-reactivity with other peptide hormone receptors could potentially occur. This compound's high specificity ensures that it primarily activates the intended GCGR pathway.
Experimental Protocols
While the specific protocols for the comprehensive screening of this compound are not publicly detailed, the following sections describe standard, representative methodologies for key experiments used to assess peptide hormone receptor cross-reactivity.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the GLP-1, GIP, and secretin receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human GLP-1, GIP, or secretin receptor.
-
Radiolabeled ligands (e.g., [¹²⁵I]GLP-1, [¹²⁵I]GIP, [¹²⁵I]Secretin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
This assay measures the functional potency (EC50) of a compound by quantifying the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the concentration-response curve and EC50 value for this compound-induced cAMP production in cells expressing the GLP-1, GIP, or secretin receptors.
Materials:
-
A cell line stably expressing the human GLP-1, GIP, or secretin receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to an appropriate confluency.
-
Pre-incubation: Wash the cells and pre-incubate with assay buffer containing a PDE inhibitor for a short period.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate at 37°C for a defined time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The EC50 (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cross-Reactivity Assessment
The logical workflow for assessing the cross-reactivity of a new peptide analog like this compound is depicted below.
References
Comparing the pharmacokinetic profiles of Dasiglucagon and glucagon
A Comparative Guide to the Pharmacokinetic Profiles of Dasiglucagon and Glucagon (B607659)
For researchers and professionals in drug development, understanding the pharmacokinetic nuances of therapeutic agents is paramount. This guide provides an objective comparison of this compound, a novel glucagon analog, and traditional recombinant glucagon, with a focus on their pharmacokinetic profiles supported by experimental data.
Mechanism of Action: A Shared Pathway
Both this compound and glucagon are antihypoglycemic agents that function as agonists for the glucagon receptor.[1] this compound is a glucagon analog with seven substituted amino acids, a modification designed to enhance its chemical and physical stability in a liquid formulation.[1] Their shared mechanism of action involves binding to glucagon receptors, which are G-protein coupled receptors (GPCRs) primarily located on hepatocytes.[2][][4] This binding initiates a signaling cascade:
-
Activation of G-proteins: Receptor binding activates associated Gs alpha subunits.[][4]
-
Adenylate Cyclase Activation: The activated G-protein stimulates adenylate cyclase.[2]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels.[2][5]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[4][6]
-
Metabolic Effects: PKA then phosphorylates key enzymes, leading to the stimulation of glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose), ultimately raising blood glucose levels.[5][7]
The efficacy of both agents is dependent on the presence of sufficient glycogen stores in the liver.[7][8]
Pharmacokinetic Profile Comparison
This compound was developed to overcome the instability of recombinant glucagon in aqueous solution, which requires reconstitution before use.[9][10] This difference in formulation contributes to variations in their pharmacokinetic profiles. While both drugs rapidly increase plasma glucose, key differences exist in their absorption and exposure profiles.[9]
| Pharmacokinetic Parameter | This compound (0.6 mg, SC) | Recombinant Glucagon (1.0 mg, SC/IM) |
| Tmax (Time to Max. Concentration) | ~35 minutes[9][11] | ~13 minutes (IM), ~20 minutes (SC)[8][9] |
| Cmax (Max. Plasma Concentration) | Comparable to 1.0 mg GlucaGen[9] | 6.9 ng/mL (IM), 7.9 ng/mL (SC)[8] |
| Half-life (t1/2) | ~0.5 hours (~30 minutes)[7][9][10][11] | ~26 minutes (IM), ~42 minutes (SC)[12] |
| Total Exposure (AUC) | Higher than GlucaGen at compared dose levels[9] | - |
| Bioavailability | Dose-proportional increase in plasma levels[9] | - |
Supporting Experimental Data and Protocols
The comparative pharmacokinetic data are primarily derived from randomized controlled trials in patients with type 1 diabetes.
Key Clinical Trial: NCT02660008
This single-center, randomized, double-blind trial was designed to compare the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound with a commercially available reconstituted glucagon (GlucaGen).[9][10]
-
Objective: To assess the PK, PD, safety, and tolerability of various doses of this compound versus GlucaGen in a state of insulin-induced hypoglycemia.[9][10]
-
Study Population: 58 adult patients with type 1 diabetes.[9][10]
-
Methodology:
-
Hypoglycemia Induction: Hypoglycemia (blood glucose target of 55 mg/dL) was induced in patients via a controlled intravenous insulin (B600854) infusion.[9][10]
-
Intervention: Patients received a single subcutaneous injection of either this compound (at doses of 0.1, 0.3, 0.6, or 1.0 mg) or GlucaGen (at pediatric or full doses of 0.5 or 1.0 mg).[9][10]
-
Data Collection: Blood samples were collected at predefined intervals to measure plasma concentrations of the administered drug (for PK analysis) and plasma glucose levels (for PD analysis).[13]
-
-
Key Findings: this compound demonstrated a dose-dependent and rapid increase in plasma concentrations.[9][10] It reached its maximum plasma concentration later than GlucaGen (median Tmax of 35 minutes vs. 20 minutes).[9] Despite the later peak, the early pharmacodynamic response was similar, with both drugs effectively reversing hypoglycemia.[9][10] Notably, this compound showed a longer-lasting and greater overall effect on plasma glucose, with a higher total exposure (AUC) compared to GlucaGen at similar dose levels.[9]
Phase 3 Clinical Trial: NCT03216226
This trial further confirmed the efficacy and safety of this compound.[7]
-
Objective: To demonstrate the efficacy and safety of a single 0.6 mg subcutaneous dose of this compound for severe hypoglycemia.[13]
-
Key Findings: The median time to plasma glucose recovery was 10 minutes for this compound compared to 12 minutes for reconstituted glucagon and 40 minutes for placebo.[7][13] This study reinforced that this compound provides a rapid and effective reversal of hypoglycemia, with a safety profile similar to that of reconstituted glucagon, where the most common side effects were nausea and vomiting.[7][13]
Conclusion
This compound presents a distinct pharmacokinetic profile compared to traditional recombinant glucagon. While its time to maximum concentration is longer, it provides a greater total drug exposure and a similar rapid onset of pharmacodynamic action, effectively reversing severe hypoglycemia.[9] The primary advantage of this compound lies in its stability in an aqueous solution, eliminating the need for reconstitution and potentially reducing delays and errors in administration during critical hypoglycemic events.[9][10] For researchers, these pharmacokinetic differences are crucial considerations in the development of new glucagon-based therapies and advanced diabetes management systems, such as dual-hormone artificial pancreas devices.
References
- 1. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucagon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
Dasiglucagon for Severe Hypoglycemia: A Comparative Meta-Analysis
A comprehensive review of the efficacy and mechanism of dasiglucagon, a next-generation glucagon (B607659) analog, in the treatment of severe hypoglycemia. This guide provides a detailed comparison with traditional glucagon and placebo, supported by data from multiple clinical trials.
This compound, a novel glucagon analog, has emerged as a promising ready-to-use treatment for severe hypoglycemia in individuals with diabetes.[1][2] Its unique formulation as a stable aqueous solution circumvents the need for reconstitution, a significant barrier to the timely administration of conventional glucagon.[3][4] This guide provides a meta-analysis of the available clinical trial data to objectively compare the efficacy and safety of this compound against reconstituted glucagon and placebo.
Efficacy in Reversing Severe Hypoglycemia
Clinical trials have consistently demonstrated the rapid and effective action of this compound in restoring normal blood glucose levels. A key performance indicator in these studies is the time to plasma glucose recovery, typically defined as an increase of ≥20 mg/dL from the hypoglycemic state without the need for intravenous glucose.[5][6]
A phase 3 randomized, double-blind clinical trial involving 170 adults with type 1 diabetes showed that the median time to plasma glucose recovery was 10 minutes for patients receiving a 0.6 mg subcutaneous dose of this compound.[5][6] This was notably faster than the 40-minute median recovery time observed in the placebo group and comparable to the 12-minute median time for those treated with 1 mg of reconstituted glucagon.[5][6] Furthermore, 99% of participants in the this compound group achieved plasma glucose recovery within 15 minutes, a rate similar to the 95% observed with reconstituted glucagon and significantly superior to the 2% in the placebo group.[5][6][7]
Similar efficacy has been observed in the pediatric population. A phase 3 trial in children and adolescents (ages 6-17) with type 1 diabetes reported a median time to plasma glucose recovery of 10 minutes for both this compound and reconstituted glucagon, compared to 30 minutes for placebo.[8][9] All pediatric participants receiving this compound or glucagon achieved recovery within 20 minutes, in stark contrast to only 18% of those in the placebo group.[8][9]
A meta-analysis of five randomized controlled trials (RCTs) involving 347 patients further substantiates these findings, concluding that this compound is significantly more effective than placebo and comparable to native glucagon in reducing the time to blood glucose recovery.[4][10][11]
Quantitative Comparison of Efficacy
The following tables summarize the key efficacy endpoints from pivotal clinical trials.
Table 1: Time to Plasma Glucose Recovery (Adults)
| Treatment Group | Median Time to Recovery (minutes) | 95% Confidence Interval |
| This compound (0.6 mg) | 10 | (10, 10) |
| Reconstituted Glucagon (1 mg) | 12 | (10, 12) |
| Placebo | 40 | (30, 40) |
| Data from a phase 3 randomized, double-blind clinical trial.[5][6] |
Table 2: Percentage of Patients Achieving Plasma Glucose Recovery (Adults)
| Treatment Group | Within 10 min | Within 15 min | Within 20 min |
| This compound (0.6 mg) | 65% | 99% | 99% |
| Reconstituted Glucagon (1 mg) | 49% | 95% | 98% |
| Placebo | - | 2% | - |
| Data from a phase 3 randomized, double-blind clinical trial.[5] |
Table 3: Time to Plasma Glucose Recovery (Pediatrics, 6-17 years)
| Treatment Group | Median Time to Recovery (minutes) | 95% Confidence Interval |
| This compound (0.6 mg) | 10 | (8, 12) |
| Reconstituted Glucagon | 10 | (8, 12) |
| Placebo | 30 | (20, -) |
| Data from a phase 3 randomized, double-blind clinical trial.[8][9] |
Experimental Protocols
The data presented is primarily derived from phase 3, multicenter, randomized, double-blind, placebo-controlled trials. A typical experimental workflow is outlined below.
Induction of Hypoglycemia and Treatment Administration
In these trials, participants with type 1 diabetes undergo a controlled insulin-induced hypoglycemic clamp procedure to lower their plasma glucose to a predefined hypoglycemic level.[12] Once the target glucose level is reached, a single subcutaneous injection of either this compound, placebo, or reconstituted glucagon is administered.[6][9] The randomization is typically done in a 2:1:1 ratio for this compound, placebo, and reconstituted glucagon, respectively.[6][7]
References
- 1. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound for the Treatment of Insulin-induced Hypoglycemia in Patients with Type 1 Diabetes Mellitus: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a next-generation ready-to-use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Clinical efficacy and safety of this compound in severe hypoglycemia associated with patients of type 1 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Dasiglucagon in Type 1 Diabetes: A Comparative Analysis of Adult and Pediatric Populations
A comprehensive review of the efficacy, safety, and mechanistic profile of dasiglucagon for the treatment of severe hypoglycemia in adults and children with Type 1 Diabetes Mellitus (T1DM), supported by clinical trial data and pathway analysis.
This compound, a stable glucagon (B607659) analog, has emerged as a critical tool in the management of severe hypoglycemia, a constant threat for individuals with T1DM. Its ready-to-use aqueous formulation offers a significant advantage over traditional reconstituted glucagon. This guide provides a detailed comparative analysis of this compound's performance in adult and pediatric populations, drawing upon key clinical trial data.
Efficacy in Reversing Severe Hypoglycemia
Clinical trials have consistently demonstrated the rapid and effective action of this compound in reversing insulin-induced hypoglycemia in both adults and children with T1DM.[1][2][3] The primary measure of efficacy in these studies was the time to plasma glucose recovery, defined as the first increase in plasma glucose of ≥20 mg/dL from the point of hypoglycemia without the need for intravenous glucose.[1][3]
A pivotal phase 3 randomized, double-blind clinical trial in adults with T1DM showed a median time to plasma glucose recovery of 10 minutes for a single 0.6 mg subcutaneous dose of this compound.[1][4] This was significantly faster than placebo, which had a median recovery time of 40 minutes.[1][4] Similarly, a phase 3 trial in children and adolescents (ages 6-17) with T1DM reported a median time to recovery of 10 minutes with a 0.6 mg this compound dose, compared to 30 minutes for placebo.[2][3] In both adult and pediatric trials, the efficacy of this compound was comparable to that of reconstituted glucagon.[1][2]
| Parameter | Adult Population (T1DM) | Pediatric Population (T1DM, ages 6-17) |
| Median Time to Plasma Glucose Recovery | 10 minutes[1][4] | 10 minutes[2][3] |
| Percentage of Patients Recovered within 15 mins | 99%[1][4] | 100% (within 20 mins)[2][3] |
| This compound Dose | 0.6 mg (subcutaneous)[1] | 0.6 mg (subcutaneous)[2][3] |
| Comparator: Reconstituted Glucagon Median Recovery Time | 12 minutes[1][4] | 10 minutes[2][3] |
| Comparator: Placebo Median Recovery Time | 40 minutes[1][4] | 30 minutes[2][3] |
Safety and Tolerability Profile
The safety and tolerability of this compound have been found to be similar in both adult and pediatric populations, with a profile consistent with that of reconstituted glucagon.[1][2][5] The most frequently reported adverse events in clinical trials for both age groups were nausea and vomiting.[1][2][3] No serious adverse events leading to withdrawal from the trials were reported in the key studies.[5]
| Adverse Event | Adult Population (T1DM) | Pediatric Population (T1DM, ages 6-17) |
| Most Common Adverse Events | Nausea, Vomiting[1][5] | Nausea, Vomiting[2][3] |
| Serious Adverse Events | None reported leading to withdrawal[5] | None reported leading to withdrawal |
Experimental Protocols
The efficacy and safety of this compound were evaluated in randomized, double-blind, placebo-controlled clinical trials in both adult and pediatric populations with T1DM.[1][2][6] The general experimental workflow involved inducing hypoglycemia in a controlled clinical setting.
Key Methodological Steps:
-
Patient Recruitment : Enrollment of patients with a confirmed diagnosis of T1DM.[7]
-
Insulin-Induced Hypoglycemia : A controlled intravenous insulin (B600854) infusion was administered to lower plasma glucose to a predefined hypoglycemic level.[1][3]
-
Randomization and Intervention : Participants were randomly assigned to receive a single subcutaneous injection of this compound, placebo, or reconstituted glucagon.[1][2]
-
Blood Glucose Monitoring : Frequent blood sampling was conducted to monitor plasma glucose levels and determine the time to recovery.[1][3]
-
Safety Assessment : Monitoring and recording of all adverse events throughout the trial.[5]
Mechanism of Action: Glucagon Signaling Pathway
This compound is a glucagon analog and therefore exerts its physiological effects by acting as a glucagon receptor agonist.[8][9] The binding of this compound to glucagon receptors, which are primarily located on liver cells (hepatocytes), initiates an intracellular signaling cascade.[9][10] This cascade leads to an increase in blood glucose levels through two primary mechanisms: glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[8][10]
The signaling pathway is initiated when this compound binds to the G protein-coupled glucagon receptor.[11] This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9][12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates enzymes involved in glycogenolysis and gluconeogenesis, ultimately leading to the release of glucose into the bloodstream.[9][12][13]
Conclusion
This compound has demonstrated a consistent and robust profile of efficacy and safety for the treatment of severe hypoglycemia in both adult and pediatric patients with T1DM. The rapid time to plasma glucose recovery, coupled with a favorable safety profile comparable to reconstituted glucagon, underscores its clinical utility. The ready-to-use formulation of this compound provides a significant practical advantage in an emergency setting for both patient populations. Further research may explore the use of this compound in younger pediatric age groups and its role in bi-hormonal artificial pancreas systems.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound, a next-generation ready-to-use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces Severe Hypoglycemia in Patients with Type 1 Diabetes [medicaldialogues.in]
- 5. Integrated safety and efficacy analysis of this compound for the treatment of severe hypoglycaemia in individuals with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. This compound for the Treatment of Insulin-induced Hypoglycemia in Patients with Type 1 Diabetes Mellitus: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. cusabio.com [cusabio.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. journals.physiology.org [journals.physiology.org]
Dasiglucagon Demonstrates Favorable Safety Profile in Placebo-Controlled Clinical Trials
Copenhagen, Denmark - An analysis of placebo-controlled clinical trial data confirms the favorable safety and tolerability profile of dasiglucagon, a next-generation glucagon (B607659) analog, for the treatment of severe hypoglycemia in patients with diabetes. The most frequently reported adverse events in this compound-treated patients were gastrointestinal in nature and generally mild to moderate in severity.
This compound, developed by Zealand Pharma, is a stable, aqueous formulation of a glucagon analog designed for rapid, ready-to-use administration in cases of severe hypoglycemia. Clinical trials have consistently demonstrated its efficacy in rapidly increasing blood glucose levels.[1] This guide provides a comprehensive comparison of the safety profile of this compound versus placebo, supported by data from pivotal clinical studies.
Quantitative Analysis of Adverse Events
The safety of this compound has been evaluated in a series of randomized, double-blind, placebo-controlled clinical trials involving both adult and pediatric patients with type 1 diabetes. The following tables summarize the incidence of adverse reactions that occurred more frequently in the this compound group compared to the placebo group.
Table 1: Adverse Reactions in Adult Patients (≥2% incidence and more frequent than placebo) within 12 hours of treatment in two placebo-controlled trials. [2]
| Adverse Reaction | This compound (N=116) | Placebo (N=53) |
| Nausea | 57% | 4% |
| Vomiting | 25% | 2% |
| Headache | 11% | 4% |
| Diarrhea | 5% | 0% |
| Injection site pain | 2% | 0% |
Table 2: Adverse Reactions in Pediatric Patients (≥2% incidence and more frequent than placebo) within 12 hours of treatment in a placebo-controlled trial. [2]
| Adverse Reaction | This compound (N=20) | Placebo (N=11) |
| Nausea | 65% | 0% |
| Vomiting | 50% | 0% |
| Headache | 10% | 0% |
| Injection site pain | 5% | 0% |
Other less common adverse reactions reported in patients treated with this compound included hypertension, hypotension, bradycardia, presyncope, palpitations, and orthostatic intolerance.[2][3]
Experimental Protocols
The safety and efficacy of this compound were primarily established in randomized, double-blind, placebo-controlled trials. A key trial design involved adult and pediatric patients with type 1 diabetes undergoing a controlled insulin-induced hypoglycemic challenge.[1][4]
Key Methodological Components:
-
Participants: The trials enrolled adult and pediatric (ages 6 to 17 years) patients with a diagnosis of type 1 diabetes.[1][4] Key exclusion criteria included a history of pheochromocytoma or insulinoma.[4]
-
Study Design: Participants were randomized to receive a single subcutaneous injection of either this compound (0.6 mg), placebo, or, in some studies, reconstituted glucagon as a comparator.[1][4] The studies were double-blinded, meaning neither the participants nor the investigators knew which treatment was being administered.[1][4]
-
Induction of Hypoglycemia: Hypoglycemia was induced via a controlled intravenous insulin (B600854) infusion.[1][4]
-
Primary Endpoint: The primary efficacy endpoint was the time to plasma glucose recovery, defined as an increase in blood glucose of ≥20 mg/dL from the time of injection without the need for rescue intravenous glucose.[1][4]
-
Safety Assessments: Safety was monitored through the recording of all adverse events, vital signs, and electrocardiograms (ECGs) at predefined intervals post-dose.[5]
Mechanism of Action: this compound Signaling Pathway
This compound is a glucagon receptor agonist. It mimics the action of endogenous glucagon by binding to glucagon receptors, which are predominantly found on hepatocytes (liver cells). This binding initiates a signaling cascade that results in the rapid release of glucose into the bloodstream.
Caption: this compound signaling pathway in a hepatocyte.
Experimental Workflow for Safety Assessment
The following diagram illustrates the typical workflow for assessing the safety of this compound in a placebo-controlled clinical trial.
Caption: Workflow for assessing this compound safety.
References
- 1. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novo-pi.com [novo-pi.com]
- 3. Zegalogue (Zealand Pharma US, Inc): FDA Package Insert [medlibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Dasiglucagon vs. Native Glucagon: A Comparative Analysis of Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity profiles of Dasiglucagon, a novel glucagon (B607659) analog, and native glucagon. The information presented is based on available clinical trial data and is intended to inform research and development in the field of diabetes management and metabolic disorders.
Executive Summary
This compound is a glucagon analog with seven amino acid substitutions designed to improve its stability in aqueous solution.[1] A key consideration for any therapeutic protein or peptide is its potential to elicit an immune response, or immunogenicity. Clinical evidence to date suggests a low immunogenicity risk for this compound, comparable to that of recombinant native glucagon.
Data Presentation: Immunogenicity Incidence
A dedicated clinical trial was conducted to directly compare the immunogenicity of this compound with recombinant glucagon (GlucaGen®) in subjects with type 1 diabetes.[2] The results of this study are summarized in the table below.
| Parameter | This compound (0.6 mg) | Recombinant Glucagon (1.0 mg) |
| Number of Subjects | 56 | 56 |
| Dosing Regimen | Three subcutaneous weekly doses | Three subcutaneous weekly doses |
| Follow-up Period | 15 weeks | 15 weeks |
| Incidence of Treatment-Induced or Treatment-Boosted Anti-Drug Antibodies (ADAs) | 0% | 0% |
| Data from the dedicated immunogenicity trial of this compound.[2] |
These findings indicate that under the conditions of this trial, neither this compound nor recombinant glucagon elicited a detectable humoral immune response.[2]
Mechanism of Action: Glucagon Receptor Signaling
Both this compound and native glucagon exert their physiological effects by acting as agonists at the glucagon receptor, a G protein-coupled receptor (GPCR) primarily expressed in the liver.[3][4] Binding of glucagon or its analog to the receptor initiates a signaling cascade that ultimately leads to an increase in blood glucose levels.
Experimental Protocols
The immunogenicity of this compound and native glucagon was assessed using a multi-tiered approach, as is standard for therapeutic proteins.[2] This involves a screening assay to detect binding antibodies, a confirmatory assay to minimize false positives, and a neutralizing antibody assay to determine if the antibodies inhibit the biological activity of the drug.
While the specific, detailed protocols used in the this compound clinical trials are not publicly available, the following sections describe representative methodologies for each tier of immunogenicity testing for a peptide therapeutic, based on established scientific principles and regulatory guidelines.
Immunogenicity Testing Workflow
References
- 1. fda.gov [fda.gov]
- 2. Immunogenicity of the Novel Glucagon Analogue this compound: Results of a Dedicated Immunogenicity Trial in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection | FDA [fda.gov]
Safety Operating Guide
Proper Disposal of Dasiglucagon: A Guide for Laboratory Professionals
Gaithersburg, MD – For researchers, scientists, and drug development professionals handling dasiglucagon, a glucagon (B607659) analog, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to established disposal protocols for pharmaceutical waste is essential to prevent environmental contamination and ensure a safe laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
This compound, marketed as Zegalogue®, is a single-use pre-filled pen or syringe. The primary directive for its disposal is to adhere to local requirements for pharmaceutical waste. For used clinical applicators, immediate placement in an FDA-cleared sharps disposal container is mandatory.
In a research and development context, where the pure substance or solutions may be handled, a more detailed approach to disposal is necessary. The core principle is to treat all peptide-related waste, including this compound, as potentially hazardous material, necessitating segregation and disposal as chemical waste.
Segregation and Collection of this compound Waste
Proper segregation of waste streams is the first step in the safe disposal of this compound. Different types of waste require distinct disposal pathways.
-
Solid Waste: This includes expired or unused lyophilized this compound powder, as well as consumables contaminated with the peptide, such as weigh boats, gloves, and absorbent paper.
-
Liquid Waste: This category encompasses any solutions containing this compound, including residual amounts in vials, prepared solutions for experiments, and waste from analytical instrumentation like HPLC.
-
Sharps Waste: Any needles, syringes, pipette tips, or broken glass that has come into contact with this compound falls into this category.
All waste containers must be clearly labeled, leak-proof, and stored in a designated accumulation area away from general laboratory traffic.
Disposal Procedures for this compound Waste Streams
The following table summarizes the recommended disposal procedures for each type of this compound waste.
| Waste Type | Recommended Disposal Procedure | Key Parameters |
| Solid this compound Waste | Collect in a designated, clearly labeled, leak-proof hazardous waste container for incineration. | N/A |
| Liquid this compound Waste | Chemical inactivation followed by disposal as hazardous chemical waste. | See Experimental Protocols section for details on inactivation. |
| Contaminated Sharps | Place immediately into a puncture-resistant, FDA-cleared sharps container for incineration. | Do not overfill the container. |
Experimental Protocols: Inactivation of Liquid this compound Waste
For liquid waste containing this compound, chemical inactivation is recommended to denature the peptide before final disposal. The following are general protocols that can be adapted for the inactivation of this compound solutions in a laboratory setting.
1. Hydrolysis using a Strong Acid or Base:
This method involves breaking the peptide bonds of this compound.
-
Materials: 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH), appropriate personal protective equipment (PPE), chemical fume hood, designated hazardous waste container.
-
Procedure:
-
In a chemical fume hood, slowly add the liquid this compound waste to a larger volume of either 1 M HCl or 1 M NaOH (a 1:10 ratio of waste to inactivating solution is recommended).
-
Gently stir the mixture.
-
Allow the solution to stand for at least 24 hours at room temperature to ensure complete hydrolysis.
-
Neutralize the solution by slowly adding a base (if acidified) or an acid (if basified) until the pH is between 6.0 and 8.0.
-
Collect the neutralized waste in a clearly labeled hazardous waste container for disposal through your institution's hazardous waste management program.
-
2. Oxidation using Sodium Hypochlorite (B82951) (Bleach):
This method utilizes the oxidative properties of bleach to degrade the peptide.
-
Materials: 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%), appropriate PPE, chemical fume hood, designated hazardous waste container.
-
Procedure:
-
In a chemical fume hood, add the 10% bleach solution to the liquid this compound waste.
-
Ensure a contact time of at least 30 minutes.
-
Neutralize the pH of the solution.
-
Dispose of the neutralized solution as hazardous chemical waste.
-
Visualizing the Disposal Workflow
To provide a clear, step-by-step guide for the proper disposal of this compound, the following workflow diagram has been created.
Regulatory Compliance
It is imperative to note that all pharmaceutical waste disposal is regulated by federal, state, and local agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). While this compound is not a controlled substance, facilities must still adhere to all applicable regulations for non-hazardous pharmaceutical waste. The procedures outlined in this guide are intended to provide a framework for safe handling and disposal and should be adapted to comply with institutional and local regulations. Incineration is the generally preferred method for the final disposal of both solid and liquid pharmaceutical waste to ensure complete destruction of the active compounds.[1][2]
References
Safeguarding Your Research: A Guide to Handling Dasiglucagon
Essential protocols for the safe and effective management of Dasiglucagon in a laboratory setting, ensuring the protection of personnel and the integrity of research.
This guide provides research, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedures offer a clear, step-by-step framework for operational and disposal plans, designed to instill confidence and build trust in laboratory safety practices. While this compound is not classified as a hazardous substance, it is a potent peptide pharmaceutical and should be handled with care to minimize occupational exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks. A risk assessment should be conducted for specific procedures to determine if additional PPE is required.[1][2]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat.[1] | Chemical-resistant or disposable coveralls.[2][3] |
| Hand Protection | Disposable nitrile gloves.[1] | Double gloving recommended.[2][4] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[2] | Full-face shield or safety goggles for splash hazards.[1][2][3] |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area.[2] | N95 respirator or higher if there is a risk of aerosolization of powdered form.[1][2] |
| Foot Protection | Closed-toe shoes.[1] | N/A |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to the following step-by-step workflow is critical for minimizing exposure risk and maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or compromised seals. Verify that the product is correctly labeled.
-
Storage of Lyophilized Powder: For long-term storage, keep the lyophilized this compound powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][5] Peptides can be stored for several months to years under these conditions.[5]
-
Storage of Solutions: Storing peptides in solution for extended periods is not recommended.[1] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] Solutions stored at -20°C should ideally be used within a month.[1]
-
Temperature Acclimation: Before opening a vial of lyophilized peptide, allow it to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[5][6]
Preparation of Solutions (Reconstitution)
-
Environment: Conduct all handling of powdered this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[7]
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and disposable nitrile gloves.[1] For weighing and reconstituting the lyophilized powder, consider a face shield and respiratory protection.[1]
-
Reconstitution: Follow the manufacturer's instructions for reconstitution. Generally, peptides should be dissolved in sterile, distilled water or a buffer appropriate for the experimental use.[6] For peptides that are difficult to dissolve, specific solvents may be required based on their amino acid composition.[8]
-
Labeling: Clearly label all solution vials with the peptide name, concentration, date of preparation, and storage conditions.[1]
Experimental Use
-
Hand Protection: Always wear gloves when handling solutions containing this compound. Change gloves immediately if they become contaminated.[1]
-
Aseptic Technique: Use sterile techniques when preparing and handling solutions for biological assays to prevent microbial contamination.
-
Avoid Contamination: Use fresh, sterile pipette tips for each transfer to avoid cross-contamination.[8]
Disposal
-
Waste Segregation: Treat all materials contaminated with this compound as chemical waste. Do not dispose of them in regular trash or down the drain.[1][8]
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[1][8]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container for chemical waste.[1]
-
Sharps: If using needles and syringes for administration in an experimental setting, dispose of them immediately in an FDA-cleared sharps disposal container.[9]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with institutional, local, and national regulations for chemical and biomedical waste.[8]
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. peptide.com [peptide.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
